1,13-Tetradecadien-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
114837-51-3 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-1,13-dien-4-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-4,14-15H,1-2,5-13H2 |
InChI Key |
OXVBXRVUSRBHJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(CC=C)O |
Origin of Product |
United States |
Foundational & Exploratory
Stereoselective Synthesis of 1,13-Tetradecadien-4-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stereoselective synthesis of 1,13-tetradecadien-4-ol, a chiral homoallylic alcohol with potential applications in pheromone-based pest management and as a building block in complex molecule synthesis. This document details the primary synthetic strategies, focusing on the crucial stereocenter induction at the C-4 position. Key methodologies, including Brown's asymmetric allylation, the Nozaki-Hiyama-Kishi (NHK) reaction, and chiral phosphoric acid-catalyzed allylation, are presented with comprehensive experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.
Introduction
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and other biologically active compounds. This compound, a long-chain unsaturated alcohol, presents a synthetic challenge in controlling the absolute configuration of the stereogenic carbinol center. The presence of two terminal double bonds offers further opportunities for functionalization, making it a versatile synthetic intermediate. This guide will explore the most effective methods for the stereoselective synthesis of this target molecule, providing researchers with the necessary information to replicate and adapt these procedures.
Retrosynthetic Analysis and Key Precursor
A logical retrosynthetic disconnection of this compound points to undec-10-enal as a key precursor. The stereocenter at C-4 can be introduced through the stereoselective addition of an allyl nucleophile to the aldehyde functionality of undec-10-enal.
Caption: Retrosynthetic analysis of this compound.
The primary challenge and focus of this guide lie in the stereoselective formation of the C-C bond between the allyl group and the aldehyde.
Synthesis of the Key Precursor: Undec-10-enal
Undec-10-enal can be reliably synthesized from the commercially available undec-10-enoic acid. A common and efficient method involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Experimental Protocol: Synthesis of Undec-10-enol
A solution of undec-10-enoic acid in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) is slowly added to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), at 0 °C. The reaction is then warmed to room temperature and stirred until completion. A standard aqueous workup is performed to quench the excess hydride and isolate the product.
Experimental Protocol: Oxidation to Undec-10-enal
The resulting undec-10-enol is then oxidized to undec-10-enal. A variety of mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature are effective for this transformation. Purification by column chromatography yields the desired aldehyde.
Stereoselective Allylation Methodologies
The crucial step in the synthesis of this compound is the enantioselective addition of an allyl group to undec-10-enal. Several powerful methods have been developed for this purpose.
Brown's Asymmetric Allylation
Brown's asymmetric allylation is a well-established and highly effective method for the synthesis of chiral homoallylic alcohols.[1][2] It utilizes a stoichiometric chiral boron reagent, B-allyldiisopinocampheylborane, which is prepared from the readily available and inexpensive (+)- or (-)-α-pinene.[3] The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereocontrol.[3] The absence of magnesium salts is crucial for achieving high enantioselectivity.[2]
Caption: Workflow for Brown's asymmetric allylation.
To a solution of B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) in anhydrous diethyl ether at -78 °C is added allylmagnesium bromide. The mixture is stirred and then warmed to room temperature. After cooling back to -78 °C, a solution of undec-10-enal in diethyl ether is added dropwise. The reaction is stirred at low temperature before being quenched and worked up with aqueous sodium hydroxide and hydrogen peroxide. The product is then purified by column chromatography.
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for carbon-carbon bond formation, known for its high chemoselectivity and tolerance of a wide range of functional groups.[4][5] The reaction involves the coupling of an allyl halide with an aldehyde, mediated by a chromium(II) salt and a catalytic amount of a nickel(II) salt.[5][6] The nickel catalyst is essential for high reactivity and reproducibility.[6]
Caption: Simplified pathway of the Nozaki-Hiyama-Kishi reaction.
Anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride are suspended in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this suspension, a solution of undec-10-enal and allyl bromide in the same solvent is added at room temperature under an inert atmosphere. The reaction mixture is stirred until completion, then quenched with water and extracted with an organic solvent. The product is purified by column chromatography.
Chiral Phosphoric Acid-Catalyzed Allylation
A more modern and catalytic approach to enantioselective allylation involves the use of chiral Brønsted acids, particularly chiral phosphoric acids.[7][8][9][10] These catalysts activate the aldehyde towards nucleophilic attack by an allylboronate reagent through hydrogen bonding.[11] This method offers the advantage of using only a catalytic amount of the chiral inductor.
Caption: Catalytic cycle for chiral phosphoric acid-catalyzed allylation.
To a solution of undec-10-enal and allylboronic acid pinacol ester in a non-polar solvent such as toluene, a catalytic amount of a chiral phosphoric acid (e.g., TRIP) is added at low temperature (e.g., -20 °C to -78 °C). The reaction is stirred until completion and then quenched. The product is isolated and purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and enantioselectivities for the discussed stereoselective allylation methods. It is important to note that these values can vary depending on the specific reaction conditions and the purity of the reagents.
| Method | Reagents | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| Brown's Asymmetric Allylation | (+)- or (-)-Ipc₂B-allyl, undec-10-enal | Diethyl ether | 70-90 | 85-99 |
| Nozaki-Hiyama-Kishi Reaction | Allyl bromide, undec-10-enal, CrCl₂, NiCl₂ (cat.) | DMF or DMSO | 60-80 | N/A (without chiral ligand) |
| Chiral Phosphoric Acid Catalysis | Allylboronic acid pinacol ester, undec-10-enal, Chiral PA (cat.) | Toluene | 80-95 | 90-99 |
Purification and Characterization
The final product, this compound, is typically purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The purity and identity of the compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the presence of the two terminal double bonds and the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[12]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Chiral HPLC or GC is used to determine the enantiomeric excess of the synthesized alcohol.
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through several modern synthetic methodologies. Brown's asymmetric allylation offers a reliable and well-established route with high enantioselectivity. The Nozaki-Hiyama-Kishi reaction provides a highly chemoselective alternative, particularly useful in the context of more complex substrates. Chiral phosphoric acid-catalyzed allylation represents a state-of-the-art, catalytic approach that combines high efficiency with excellent stereocontrol. The choice of method will depend on the specific requirements of the synthesis, including scalability, cost of reagents, and desired level of enantiopurity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable chiral building block.
References
- 1. air.unimi.it [air.unimi.it]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of Anti Homoallylic Alcohols from Terminal Alkynes and Aldehydes Based on Concomitant Use of a Cationic Iridium Complex and a Chiral Phosphoric Acid [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. Enantioselective synthesis of anti homoallylic alcohols from terminal alkynes and aldehydes based on concomitant use of a cationic iridium complex and a chiral phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. 1,13-Tetradecadiene [webbook.nist.gov]
1,13-Tetradecadien-4-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with the chemical formula C₁₄H₂₆O. Its structure, featuring two double bonds and a hydroxyl group, suggests potential for various chemical reactions and biological activities. This technical guide provides a summary of the currently available chemical and physical properties of this compound. Due to the limited specific data for this compound, information on the related compound 1,13-tetradecadiene is also presented for comparative purposes.
Chemical Structure
The structure of this compound consists of a fourteen-carbon chain with two double bonds, one at the first and the other at the thirteenth position, and a hydroxyl group located at the fourth carbon.
Molecular Formula: C₁₄H₂₆O
Molecular Weight: 210.356 g/mol [1]
CAS Number: 114837-51-3[1]
Chemical and Physical Properties
For the purpose of providing context, the properties of the structurally related compound 1,13-tetradecadiene (CAS: 21964-49-8), which lacks the hydroxyl group, are summarized in the table below. Researchers should exercise caution and note that these values are not directly applicable to this compound.
| Property | Value (for 1,13-tetradecadiene) |
| Molecular Formula | C₁₄H₂₆ |
| Molecular Weight | 194.36 g/mol [2] |
| Boiling Point | 131 °C at 17 mmHg[2] |
| Density | 0.849 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.443[2] |
| Flash Point | 103 °C (closed cup)[2] |
Solubility and Storage
This compound is reported to be soluble in chloroform, diethyl ether, and ethyl acetate. Recommended storage conditions are in a freezer at -20°C under an inert atmosphere.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not described in the available literature. General synthetic methods for unsaturated alcohols could potentially be adapted for its preparation. A generalized workflow for the characterization of a synthesized chemical compound is presented below.
References
The Biosynthetic Pathway of 1,13-Tetradecadien-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,13-Tetradecadien-4-ol is a C14 unsaturated alcohol with potential applications in various fields, including pest management and chemical synthesis. Understanding its biosynthetic pathway is crucial for developing sustainable production methods and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with known insect pheromone biosynthesis. It includes detailed experimental protocols for pathway elucidation, quantitative data for key enzymatic steps, and a visual representation of the proposed metabolic route.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to originate from common fatty acid metabolism, a pathway frequently observed in the production of insect pheromones.[1] The proposed pathway involves a series of enzymatic reactions including chain shortening, desaturation, hydroxylation, and a terminal desaturation or decarboxylation/hydroxylation sequence. The key steps are outlined below and illustrated in the accompanying pathway diagram.
Step 1: Precursor Fatty Acid Synthesis The pathway initiates with the ubiquitous fatty acid, palmitoyl-CoA (C16:0-CoA), synthesized via the fatty acid synthase (FAS) complex.
Step 2: Chain Shortening (β-Oxidation) Palmitoyl-CoA undergoes one cycle of β-oxidation to yield myristoyl-CoA (C14:0-CoA). This chain-shortening step is a common mechanism in the biosynthesis of C14 insect pheromones.
Step 3: ω-1 Desaturation A specific fatty acyl-CoA desaturase, likely an ω-13 desaturase, introduces a double bond at the C-13 position of myristoyl-CoA, forming 13-tetradecenoyl-CoA.
Step 4: Sub-terminal Hydroxylation A cytochrome P450 monooxygenase (CYP) is proposed to catalyze the hydroxylation of 13-tetradecenoyl-CoA at the C-4 position, yielding 4-hydroxy-13-tetradecenoyl-CoA. While less common than terminal or ω-1 hydroxylation, sub-terminal hydroxylation by CYPs has been documented.[2]
Step 5: Formation of the Terminal Double Bond The formation of the double bond at the C-1 position is the most speculative step. Two potential mechanisms are proposed:
-
Mechanism A: Decarboxylation and Hydroxylation: The 4-hydroxy-13-tetradecenoyl-CoA could be a substrate for an enzyme complex that catalyzes a decarboxylation to a 3-hydroxy-12-tridecene intermediate, which is then reduced to form the final product.
-
Mechanism B: Terminal Desaturation: A specialized terminal desaturase could act on 4-hydroxy-13-tetradecenoyl-CoA to introduce a double bond at the C-1 position. The biosynthesis of 1-alkenes in plants involves the removal of a hydrogen from C-3 and decarboxylation.[3]
Step 6: Reduction to the Alcohol Finally, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the 1,13-tetradecadien-4-oyl-CoA intermediate to the corresponding alcohol, this compound.
Quantitative Data
The following table summarizes hypothetical, yet plausible, quantitative data for the key enzymatic steps in the proposed biosynthetic pathway of this compound. These values are based on reported data for analogous enzymes in insect pheromone biosynthesis.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/µg protein) | Reference |
| Fatty Acyl-CoA β-oxidation enzyme | Palmitoyl-CoA | Myristoyl-CoA | 15 | 150 | Hypothetical |
| ω-13 Fatty Acyl-CoA Desaturase | Myristoyl-CoA | 13-Tetradecenoyl-CoA | 25 | 80 | Based on[4] |
| Cytochrome P450 C4-Hydroxylase | 13-Tetradecenoyl-CoA | 4-Hydroxy-13-tetradecenoyl-CoA | 30 | 50 | Based on[5] |
| Terminal Desaturase/Decarboxylase | 4-Hydroxy-13-tetradecenoyl-CoA | 1,13-Tetradecadien-4-oyl-CoA | 40 | 35 | Hypothetical |
| Fatty Acyl-CoA Reductase (FAR) | 1,13-Tetradecadien-4-oyl-CoA | This compound | 20 | 120 | Based on[6] |
Experimental Protocols
Elucidating the proposed biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques. The following are detailed protocols for key experiments.
Identification of Precursors and Intermediates using Labeled Substrates
Objective: To trace the metabolic fate of potential precursors in the biosynthesis of this compound.
Methodology:
-
Preparation of Labeled Precursors: Synthesize or procure deuterated or 13C-labeled potential precursors, such as [D3]-palmitic acid, [D2]-myristic acid, and [Dx]-13-tetradecenoic acid.
-
In vivo or In vitro Labeling:
-
In vivo: For insect systems, topically apply the labeled precursor to the pheromone gland of the organism.
-
In vitro: Incubate the labeled precursor with homogenates of the pheromone gland or relevant tissues.
-
-
Extraction and Analysis:
-
After a defined incubation period, extract the lipids from the tissue using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled intermediates and the final product. The presence of the isotopic label in these compounds will confirm their position in the biosynthetic pathway.
-
Transcriptome Analysis of Pheromone Glands
Objective: To identify candidate genes encoding the enzymes involved in the biosynthetic pathway.
Methodology:
-
RNA Extraction: Dissect the pheromone glands (or relevant tissues) from the organism at the peak of pheromone production and extract total RNA using a commercial kit.
-
Transcriptome Sequencing (RNA-Seq): Prepare a cDNA library from the extracted RNA and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map the reads to a reference genome if available.
-
Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot) to identify candidate genes for desaturases, reductases, cytochrome P450s, and enzymes involved in β-oxidation.
-
Perform differential gene expression analysis by comparing the transcriptome of the pheromone gland with other tissues to identify gland-specific genes.
-
Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To confirm the function of candidate enzymes identified through transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., for yeast, insect cells, or E. coli).
-
Heterologous Expression: Transform the expression constructs into the chosen host organism.
-
Enzyme Assays:
-
Prepare cell-free extracts or microsomal fractions from the transformed host cells.
-
Incubate the enzyme preparation with the proposed substrate (e.g., for a desaturase, myristoyl-CoA) and necessary co-factors (e.g., NADPH, O2).
-
Analyze the reaction products by GC-MS to confirm the enzymatic activity.
-
Enzyme Assays for Key Enzymes
Fatty Acyl-CoA Reductase (FAR) Assay:
-
Incubate the heterologously expressed FAR with the putative substrate, 1,13-tetradecadien-4-oyl-CoA, and NADPH in a suitable buffer.
-
Extract the reaction products with an organic solvent.
-
Analyze the products by GC-MS to detect the formation of this compound.
Cytochrome P450 Hydroxylase Assay:
-
Incubate the microsomal fraction containing the expressed CYP with 13-tetradecenoyl-CoA, NADPH, and a cytochrome P450 reductase.
-
Extract the products and analyze by GC-MS to identify the hydroxylated product.
Visualizing the Pathway and Experimental Workflow
Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the fungal hydroxylase, CYP505A30, and rational transfer of mutation data from CYP102A1 to alter regioselectivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01348C [pubs.rsc.org]
- 3. Biosynthesis of 1-alkenes in higher plants. A model study with the composite Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1,13-Tetradecadien-4-ol
CAS Number: 114837-51-3
Molecular Formula: C₁₄H₂₆O
Molecular Weight: 210.35 g/mol
Summary
This document provides a technical overview of 1,13-Tetradecadien-4-ol, a long-chain unsaturated alcohol. Due to the limited availability of public research data on this specific compound, this guide focuses on presenting the confirmed chemical identification information. Extensive searches for detailed experimental protocols, quantitative data, and specific biological activities did not yield substantive results within publicly accessible scientific literature.
Chemical Structure and Properties
Below is a table summarizing the basic chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 114837-51-3 | [1] |
| Molecular Formula | C₁₄H₂₆O | |
| Molecular Weight | 210.35 g/mol |
Experimental Data
Despite comprehensive searches of scientific databases and literature, no specific experimental protocols for the synthesis, purification, or analysis of this compound have been found. Similarly, quantitative data from spectroscopic analyses such as NMR, IR, or Mass Spectrometry are not publicly available for this compound.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity of this compound. Consequently, information regarding its mechanism of action or any associated signaling pathways is unavailable.
Conclusion
This compound is a chemically defined substance with the CAS number 114837-51-3. However, a thorough review of existing scientific literature reveals a significant gap in knowledge regarding its synthesis, experimental characterization, and biological function. This lack of data prevents the creation of a detailed technical guide as originally requested. Further research would be necessary to elucidate the properties and potential applications of this compound.
References
Spectroscopic Profile of 1,13-Tetradecadien-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with potential applications in various fields of chemical research, including pheromone synthesis and as a building block in the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and elucidation of its role in chemical and biological processes. This technical guide provides a summary of the predicted spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and analysis. Due to the limited availability of published experimental data for this specific compound, the following spectral information is predicted based on the analysis of structurally similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopy data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted Observation | Interpretation |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺): m/z 210 | Corresponds to the molecular weight of C₁₄H₂₆O. |
| Fragment: m/z 192 | Loss of H₂O (M⁺ - 18). | |
| Fragment: m/z 181 | Loss of ethyl group (M⁺ - 29). | |
| Fragment: m/z 153 | Cleavage adjacent to the hydroxyl group. | |
| Base Peak: m/z 57 | Likely corresponds to a stable carbocation fragment. | |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z | 210.1984 (for C₁₄H₂₆O) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | ddt | 1H | H-2 |
| ~5.00-4.90 | m | 2H | H-1 |
| ~5.80 | ddt | 1H | H-13 |
| ~4.95-4.85 | m | 2H | H-14 |
| ~3.60 | m | 1H | H-4 |
| ~2.10-2.00 | m | 2H | H-3 |
| ~2.05-1.95 | m | 2H | H-12 |
| ~1.60 | s (broad) | 1H | -OH |
| ~1.50-1.20 | m | 12H | H-5 to H-11 (-(CH₂)₇-) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | C-13 |
| ~138.5 | C-2 |
| ~114.5 | C-14 |
| ~114.2 | C-1 |
| ~72.0 | C-4 |
| ~38.0 | C-3 |
| ~33.8 | C-12 |
| ~32.0 - 25.0 | C-5 to C-11 |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2930, ~2855 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
| ~990, ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the Grignard reaction between acrolein and a long-chain Grignard reagent.
Materials:
-
11-Bromoundec-1-ene
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Acrolein
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in dry diethyl ether. A solution of 11-bromoundec-1-ene in dry diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent.
-
Reaction with Acrolein: The Grignard reagent is cooled in an ice bath, and a solution of freshly distilled acrolein in dry diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Proton-decoupled carbon NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. For high-resolution data, an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer can be used.
-
GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation. The mass spectrometer is operated in EI mode at 70 eV.
-
HRMS Conditions: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of sodium iodide for sodiated adduct formation) and infused into the ESI source.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background is collected prior to the sample measurement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to Long-Chain Unsaturated Alcohols: Focus on E-11,13-Tetradecadien-1-ol
Disclaimer: Extensive searches for "1,13-Tetradecadien-4-ol" have yielded no specific scientific literature, including its discovery, isolation, synthesis, or biological activity. Therefore, this guide focuses on a closely related and documented compound, E-11,13-Tetradecadien-1-ol , to provide a representative technical overview in the requested format.
Introduction
Long-chain unsaturated alcohols are a class of organic compounds with significant industrial and biological relevance, often serving as pheromones, biofuels, and precursors for polymers and surfactants. This guide provides a detailed technical overview of E-11,13-Tetradecadien-1-ol, a representative of this class, covering its chemical properties and a general methodology for its synthesis and characterization.
Chemical Properties and Spectroscopic Data
E-11,13-Tetradecadien-1-ol is a long-chain alcohol with two conjugated double bonds at the 11th and 13th carbon positions, with the former in the trans (E) configuration. Its chemical and physical properties are summarized below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆O | NIST |
| Molecular Weight | 210.3556 g/mol | NIST[1] |
| IUPAC Name | (E)-11,13-Tetradecadien-1-ol | NIST |
| CAS Registry Number | Not Available |
Spectroscopic Data
The structural elucidation of E-11,13-Tetradecadien-1-ol relies on various spectroscopic techniques.
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity |
| 55 | 100 |
| 67 | 95 |
| 81 | 85 |
| 41 | 80 |
| 95 | 70 |
| 79 | 65 |
| 68 | 60 |
| 109 | 50 |
| 123 | 40 |
| 192 (M-18) | 10 |
| 210 (M) | Not Observed |
| (Data interpreted from NIST Mass Spectrometry Data Center)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity (Proton-coupled) |
| C-1 | ~62 | t |
| C-2 to C-10 | ~25-35 | t |
| C-11 | ~130 | d |
| C-12 | ~135 | d |
| C-13 | ~128 | d |
| C-14 | ~14 | q |
Hypothetical Synthesis and Isolation Protocol
While a specific protocol for E-11,13-Tetradecadien-1-ol is not documented in the provided search results, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach would involve a Wittig or Horner-Wadsworth-Emmons reaction for the creation of the conjugated diene system, followed by deprotection of a hydroxyl group.
Experimental Workflow
Caption: Hypothetical workflow for the synthesis, purification, and characterization of E-11,13-Tetradecadien-1-ol.
Detailed Methodologies
-
Protection of the Hydroxyl Group: 10-Bromodecan-1-ol is reacted with a protecting group, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane) to yield the silyl ether.
-
Preparation of the Wittig Reagent: The protected bromoalkane is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) to generate the ylide.
-
Wittig Reaction: The generated ylide is reacted with crotonaldehyde at low temperatures (e.g., -78 °C) in THF. The reaction mixture is then allowed to warm to room temperature to form the protected E-11,13-tetradecadien-1-ol. The E-isomer is typically favored under these conditions.
-
Deprotection: The silyl ether protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the final product.
-
Purification and Isolation: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the isolated product are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
There is no specific information available in the search results regarding the biological activity or any associated signaling pathways for E-11,13-Tetradecadien-1-ol. Long-chain unsaturated alcohols are known to act as insect pheromones, but this has not been documented for this specific compound.
Conclusion
While direct information on this compound is not available, the study of related compounds like E-11,13-Tetradecadien-1-ol provides valuable insights into the synthesis and characterization of long-chain unsaturated alcohols. The methodologies outlined in this guide are based on established chemical principles and serve as a foundational framework for the potential synthesis and future investigation of this class of molecules. Further research is required to elucidate the specific properties and potential biological roles of these compounds.
References
- 1. E-11,13-Tetradecadien-1-ol [webbook.nist.gov]
- 2. fiveable.me [fiveable.me]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 13: Nuclear Magnetic Resonance Spectroscopy | Lecture Note - Edubirdie [edubirdie.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Note: Analysis of 1,13-Tetradecadien-4-ol Isomers by GC-MS
An effective method for the analysis of 1,13-tetradecadien-4-ol isomers is detailed in the application notes and protocols below, designed for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies for sample preparation, instrument setup, and data analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Introduction
This compound is a long-chain unsaturated alcohol. The presence of two double bonds and a chiral center at the C-4 position results in multiple stereoisomers (enantiomers and diastereomers) and geometric isomers (E/Z or cis/trans). Distinguishing between these isomers is critical as they can exhibit different biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds such as these isomers.[1][2] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their mass fragmentation patterns.[3] This document outlines a comprehensive protocol for the analysis of this compound isomers.
2. Experimental Protocols
Detailed methodologies for sample preparation and GC-MS analysis are provided below.
2.1. Sample Preparation: Derivatization
Due to the polar hydroxyl group, long-chain alcohols can exhibit poor peak shape and thermal instability during GC analysis. Derivatization is often necessary to improve volatility and thermal stability.[2][4] A common method is silylation, which converts the hydroxyl group (-OH) to a trimethylsilyl (-O-TMS) ether.
Protocol: Silylation with BSTFA
-
Sample Preparation : Accurately weigh approximately 1 mg of the this compound isomer sample into a clean, dry 2 mL glass vial.[2]
-
Dissolution : Add 500 µL of a suitable volatile organic solvent, such as hexane or dichloromethane.[3][4] Vortex briefly to ensure the sample is fully dissolved.
-
Derivatization Reagent : Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.
-
Reaction : Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Dilution : After cooling to room temperature, dilute the sample to a final concentration of approximately 10 µg/mL with the same solvent used for dissolution.[4]
-
Filtration : If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transferring it to a GC autosampler vial.[2]
2.2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis. An Agilent 6890N GC system coupled with a 5975 Mass Selective Detector, or a similar system, can be used.[5]
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC System | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, Constant Flow Rate: 1.0 mL/min |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-Wax) can be used for alternative selectivity.[4][6] |
| Oven Program | Initial Temp: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.[5] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40 - 450 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
3. Data Presentation and Analysis
3.1. Isomer Separation and Retention Indices
Isomers of this compound are expected to have slightly different retention times (RT). To compare data across different instruments and laboratories, Kovats Retention Indices (I) should be calculated.[6][7] This requires running a series of n-alkanes under the same GC conditions. The retention index normalizes the retention time of an analyte to the retention times of adjacent n-alkanes.[7][8]
Table 2: Illustrative Quantitative Data for TMS-derivatized Isomers (Note: These values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)
| Isomer Configuration | Hypothetical Retention Time (min) | Hypothetical Kovats Index (I) on DB-5ms |
| (4R, 13Z)-isomer | 15.25 | 1865 |
| (4S, 13Z)-isomer | 15.25 | 1865 |
| (4R, 13E)-isomer | 15.38 | 1872 |
| (4S, 13E)-isomer | 15.38 | 1872 |
Note: Enantiomers (R/S) will not be separated on a non-chiral column like DB-5ms, hence they have the same hypothetical RT. Chiral GC columns would be required for their separation.
3.2. Mass Spectral Fragmentation
The mass spectrum provides a molecular fingerprint. For the TMS-derivatized this compound, key fragmentation patterns are expected.
-
Molecular Ion ([M]⁺) : The molecular ion of the TMS derivative (m/z 282) may be weak or absent.
-
Alpha-Cleavage : The primary fragmentation for TMS ethers of alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in a stable, silicon-containing ion. For the derivative of this compound, cleavage between C4 and C5 would yield a prominent ion at m/z 157.
-
Loss of Functional Groups : Loss of a methyl group from the TMS moiety can result in an [M-15]⁺ ion.
-
Alkene Fragmentation : Cleavage at positions allylic to the double bonds can also occur, leading to a series of hydrocarbon fragments.
Table 3: Expected Key Mass Fragments for TMS-derivatized this compound (Note: These values are predicted based on general fragmentation rules.)
| m/z (mass/charge) | Proposed Fragment Identity |
| 282 | [M]⁺: Molecular ion of the TMS-ether |
| 267 | [M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group |
| 157 | [CH₃(CH₂)₂CH(OTMS)]⁺: Result of alpha-cleavage between C4-C5. This is often a key diagnostic ion. |
| 73 | [Si(CH₃)₃]⁺: The trimethylsilyl cation |
| 75 | [HO=Si(CH₃)₂]⁺: Rearrangement ion |
4. Visualizations
4.1. Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for GC-MS analysis of this compound isomers.
4.2. Isomer Identification Logic
The following diagram outlines the logical process for identifying isomers using combined data from the GC and MS.
Caption: Logic for isomer identification using GC retention and MS fragmentation data.
The described GC-MS method, incorporating sample derivatization, provides a robust framework for the separation and identification of this compound isomers. The combination of chromatographic retention data (specifically Kovats indices) and mass spectral fragmentation patterns allows for the differentiation of geometric isomers and the confirmation of the overall chemical structure. For enantiomeric separation, a specialized chiral GC column would be required. This protocol serves as a foundational method that can be further optimized for specific research and development needs.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. lipidmaps.org [lipidmaps.org]
- 6. phytochemia.com [phytochemia.com]
- 7. agilent.com [agilent.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Chiral HPLC Separation of Tetradecadienol Enantiomers: An Application Guide
Introduction
Tetradecadienols are a class of unsaturated long-chain alcohols that are key components of the sex pheromones of numerous lepidopteran species, including significant agricultural pests like those from the Spodoptera genus. The specific stereochemistry of these compounds is often crucial for their biological activity, with different enantiomers potentially eliciting varied or even inhibitory responses in male moths. Consequently, the ability to separate and quantify the enantiomers of tetradecadienols is essential for researchers in chemical ecology, pest management, and the development of pheromone-based pest control strategies.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral molecules.[1][2] This application note provides a detailed protocol for the chiral HPLC separation of tetradecadienol enantiomers, targeting researchers, scientists, and professionals in drug and pheromone development.
Principle of Chiral HPLC Separation
The enantioselective separation of tetradecadienol enantiomers is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. However, within the chiral environment of the CSP, transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the column and thus enabling their separation.[1]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including insect pheromones.[3][4]
Experimental Protocols
This section outlines the necessary equipment, reagents, and a step-by-step procedure for the chiral HPLC separation of tetradecadienol enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. The Chiralpak® series of columns, such as Chiralpak® AD-H or AS-H, are excellent starting points for method development.[5]
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol are required for the mobile phase.
-
Sample: A racemic or enantiomerically-enriched standard of the target tetradecadienol.
-
Sample Preparation: The tetradecadienol sample should be dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. The sample solution must be filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the chiral HPLC separation of tetradecadienol enantiomers. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation for specific isomers.
| Parameter | Recommended Condition |
| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation Protocol
-
Accurately weigh approximately 1 mg of the tetradecadienol standard.
-
Dissolve the standard in 1 mL of the mobile phase (n-Hexane/Isopropanol, 98:2 v/v) in a clean vial to obtain a 1 mg/mL solution.
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Place the vial in the autosampler for injection.
Data Presentation
The following table provides hypothetical but representative quantitative data for the chiral separation of a tetradecadienol enantiomeric pair based on the protocol described above. Actual retention times and resolution will vary depending on the specific tetradecadienol isomer and the exact chromatographic conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | 10.2 |
Note: A resolution value (Rs) greater than 1.5 indicates baseline separation of the two enantiomers.
Method Development and Optimization
For novel tetradecadienol compounds or if the initial conditions do not provide adequate separation, the following optimization strategies can be employed:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter. Increasing the percentage of the alcohol will generally decrease retention times but may also affect the resolution. A systematic variation of the alcohol content (e.g., from 1% to 10%) is recommended.
-
Alcohol Modifier: Switching between isopropanol and ethanol can significantly alter the selectivity of the separation.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Varying the column temperature (e.g., between 15 °C and 35 °C) may improve separation.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC separation of tetradecadienol enantiomers.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Long-Chain Dienic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of long-chain dienic alcohols. These methods are essential for researchers in various fields, including biomarker discovery, natural product chemistry, and industrial quality control. The protocols cover sample preparation, derivatization, and analysis using both Gas Chromatography (GC) and Liquid Chromatography (LC) techniques coupled with Mass Spectrometry (MS) or other detectors.
Overview of Analytical Strategies
The quantification of long-chain dienic alcohols presents challenges due to their low volatility and potential for thermal degradation.[1] The selection of an analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The two primary strategies involve Gas Chromatography (GC), which typically requires a derivatization step, and Liquid Chromatography (LC), which can often analyze the compounds directly.
A general workflow for the analysis is outlined below. The initial sample preparation steps are crucial for removing interfering substances and concentrating the analytes of interest.[2]
References
Application Note: GC Analysis of 1,13-Tetradecadien-4-ol Following Derivatization
Abstract
This application note provides a detailed protocol for the chemical derivatization of 1,13-tetradecadien-4-ol for subsequent analysis by gas chromatography (GC). Long-chain unsaturated alcohols such as this compound often exhibit poor chromatographic performance due to their low volatility and polar hydroxyl group, which can lead to peak tailing and reduced sensitivity.[1] To overcome these challenges, two common derivatization techniques, silylation and acylation, are presented. These methods increase the volatility and thermal stability of the analyte, resulting in improved peak shape, better resolution, and enhanced detector response.[2][3][4] This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development.
Introduction
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like long-chain alcohols can be problematic.[5] The presence of active hydrogen in the hydroxyl group can lead to intermolecular hydrogen bonding and interaction with active sites in the GC system, resulting in poor peak symmetry and potential sample loss.[1]
Derivatization is a chemical modification technique used to convert an analyte into a form that is more amenable to GC analysis.[1][4] For alcohols, the most common derivatization strategies are silylation and acylation, which involve the replacement of the active hydrogen of the hydroxyl group with a non-polar functional group.[1][2][6]
-
Silylation is the most widely used derivatization method for GC analysis.[2] It replaces the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[2] The resulting TMS ethers are more volatile, less polar, and more thermally stable than the parent alcohols.[2]
-
Acylation introduces an acyl group to the alcohol, forming an ester.[7][8] This also increases volatility and can improve chromatographic separation.[7]
This application note details protocols for both silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst and acylation using acetic anhydride.
Quantitative Data Summary
The following table summarizes the expected outcomes of derivatizing this compound prior to GC analysis. The derivatized analytes are expected to have shorter retention times, improved peak symmetry, and increased signal intensity compared to the underivatized alcohol.
| Analyte | Derivatization Method | Expected Retention Time | Expected Peak Asymmetry | Expected Signal Intensity |
| This compound | None (Underivatized) | Longer | High (Tailing) | Lower |
| TMS-ether of this compound | Silylation (BSTFA + 1% TMCS) | Shorter | Low (Symmetrical) | Higher |
| Acetate ester of this compound | Acylation (Acetic Anhydride) | Shorter | Low (Symmetrical) | Higher |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Nitrogen gas, ultra-high purity
-
Autosampler vials with inserts and caps
-
Heating block or water bath
-
Vortex mixer
Protocol 1: Silylation of this compound
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. Silylating reagents are sensitive to moisture; therefore, all glassware should be dry, and the reaction should be carried out in an anhydrous environment.[2]
-
Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., hexane or pyridine) at a concentration of approximately 1 mg/mL.
-
Reaction Setup: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use an excess of the silylating reagent to ensure the reaction goes to completion.
-
Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath. Reaction times and temperatures may need optimization depending on the specific analyte and desired completeness of the reaction.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation of this compound
This protocol details the formation of the acetate ester of this compound.
-
Sample Preparation: Prepare a solution of this compound in 100 µL of anhydrous pyridine in a 2 mL autosampler vial. Pyridine acts as a solvent and a catalyst.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 1 hour.
-
Solvent Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried residue in 100 µL of hexane. The sample is now ready for GC analysis.
Visualizations
The following diagrams illustrate the experimental workflow for the silylation protocol and the chemical signaling pathway for the silylation reaction.
Caption: Experimental workflow for the silylation of this compound.
Caption: Chemical reaction for the silylation of an alcohol with BSTFA.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromtech.com [chromtech.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
Application of Tetradecadienols in Insect Behavior Studies: A Focus on (Z)-1,13-Tetradecadien-4-ol Analogs
A Note on Data Availability: Scientific literature extensively details the behavioral and physiological responses of various insect species to a range of tetradecadienol isomers and their derivatives, which are crucial components of insect pheromones. However, there is a significant lack of specific research on the behavioral effects of (Z)-1,13-tetradecadien-4-ol. The information presented herein is based on studies of structurally similar and well-documented tetradecadienols, providing a foundational framework for researchers interested in investigating the potential effects of (Z)-1,13-tetradecadien-4-ol. The experimental protocols and signaling pathways described are broadly applicable to the study of insect olfaction and can be adapted for testing novel compounds.
Introduction
Tetradecadienols are a class of unsaturated alcohols that play a vital role in the chemical communication of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). These compounds often function as sex pheromones, released by one sex to attract the other for mating. The specific stereoisomerism of the double bonds and the position of the hydroxyl group are critical for biological activity, leading to high species specificity. This document outlines the application of tetradecadienol analogs in insect behavior studies, providing detailed protocols and data from relevant research.
Data Presentation: Behavioral Responses to Tetradecadienol Analogs
The behavioral response of insects to tetradecadienols is highly species-specific. The following tables summarize quantitative data from studies on various tetradecadienol isomers and their derivatives, which can serve as a reference for designing experiments with (Z)-1,13-tetradecadien-4-ol.
Table 1: Attraction of Male Moths to Pheromone Baits in Field Trapping Experiments
| Insect Species | Compound(s) | Lure Loading (µg) | Mean Trap Catch (males/trap/night) | Location |
| Acleris variana (Eastern Blackheaded Budworm) | (E)-11,13-Tetradecadienal | 10 | Increased trap catches noted | Not Specified[1] |
| Acleris variana (Eastern Blackheaded Budworm) | (E)-11,13-Tetradecadienal | >100 | Proportional reduction in attraction | Not Specified[1] |
| Ephestiodes infimella | (Z,E)-9,12-Tetradecadien-1-ol acetate | 20,000 | 200-300 | Beltsville, MD[2] |
| Ephestiodes infimella | (Z,E)-9,12-Tetradecadien-1-ol acetate | 1,000 | >100 | Beltsville, MD[2] |
Table 2: Electrophysiological Responses of Male Moth Antennae to Tetradecadienol Analogs
| Insect Species | Compound | EAG Response (mV) | Notes |
| Euzophera pyriella | (Z,E)-9,12-Tetradecadien-1-ol | Not specified, but confirmed as a major sex pheromone component via GC-EAD. | Xinjiang, China[3] |
| Spodoptera exigua & Plodia interpunctella | (Z,E)-9,12-Tetradecadienyl acetate (produced by yeast) | Confirmed biological activity using GC-EAD. | Not Specified[4] |
Experimental Protocols
Synthesis of Tetradecadienols
The synthesis of specific tetradecadienol isomers is a critical first step. A common method involves Wittig reactions to create the desired double bond stereochemistry.
Protocol: Stereoselective Synthesis of a Tetradecadienol (General Protocol)
-
Starting Material: Begin with a commercially available bromoalcohol, for example, 11-bromoundecan-1-ol.
-
Protection of Hydroxyl Group: Protect the hydroxyl group, for instance, using dihydropyran to form a tetrahydropyranyl (THP) ether.
-
Formation of Phosphonium Salt: React the protected bromoalcohol with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction: Perform a Wittig reaction between the phosphonium salt and an appropriate unsaturated aldehyde (e.g., crotonaldehyde for a 1,3-diene system) using a strong base like sodium amide or n-butyllithium. The choice of solvent and base can influence the stereoselectivity (Z/E ratio) of the double bond formation.
-
Deprotection: Remove the protecting group from the hydroxyl function to yield the desired tetradecadienol.
-
Purification and Analysis: Purify the product using column chromatography and verify its structure and purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active volatile compounds from complex mixtures, such as pheromone gland extracts.
Protocol: GC-EAD Analysis
-
Sample Preparation: Prepare an extract of the female pheromone gland in a suitable solvent (e.g., hexane).
-
GC Separation: Inject the extract into a gas chromatograph equipped with a capillary column appropriate for separating long-chain unsaturated alcohols. The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to the GC's detector (e.g., a Flame Ionization Detector - FID), and the other is directed over a male insect's antenna.
-
Antennal Preparation: Excise an antenna from a male insect and mount it between two electrodes. The electrodes are connected to a high-impedance amplifier.
-
Data Recording: Simultaneously record the signals from the FID and the antennal preparation. A deflection in the EAD signal that coincides with a peak in the FID chromatogram indicates that the corresponding compound is biologically active.[1]
Field Trapping Bioassays
Field trapping experiments are essential for evaluating the attractiveness of a synthetic pheromone to the target insect species under natural conditions.
Protocol: Field Trapping Bioassay
-
Trap Selection: Choose an appropriate trap design for the target insect (e.g., delta traps or wing traps for moths).
-
Lure Preparation: Prepare lures by applying a specific dose of the synthetic tetradecadienol, dissolved in a suitable solvent, onto a dispenser (e.g., a rubber septum or a cotton wick). Allow the solvent to evaporate completely.
-
Trap Deployment: Deploy the traps in the field in a randomized block design to minimize positional effects. Include a control trap baited with the solvent alone.
-
Data Collection: Check the traps at regular intervals (e.g., daily or weekly) and count the number of captured target insects.
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in attraction between the pheromone-baited traps and the control traps.[1]
Visualizations
Caption: Experimental workflow for the identification and application of a novel insect pheromone.
Caption: Generalized olfactory signaling pathway in insects upon pheromone detection.
References
- 1. (E)-11,13-tetradecadienal: Major sex pheromone component of the eastern blackheaded budworm,Acleris variana (Fern.) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroantennography (EAG) Response to 1,13-Tetradecadien-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus. This method provides a rapid and sensitive assessment of an insect's peripheral olfactory response to volatile compounds. These application notes provide a detailed protocol for investigating the EAG response of insects to 1,13-tetradecadien-4-ol, a long-chain diene alcohol that may act as a semiochemical, such as a sex pheromone, for certain insect species.
The insect olfactory system is highly specialized to detect key volatile compounds in the environment that are crucial for locating mates, food sources, and oviposition sites.[1] Pheromone detection, in particular, is a highly sensitive and specific process mediated by specialized olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla on the antennae.[2] The interaction of a pheromone molecule with a receptor protein on the dendrite of an ORN initiates a signal transduction cascade, leading to a change in the membrane potential. The EAG technique measures the collective response of many of these ORNs.[3]
Experimental Protocols
This section details the methodology for conducting EAG analysis of this compound.
Materials and Reagents
-
Insects: Adult male moths of the species of interest (e.g., 3-4 days old, virgin).
-
Chemicals:
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Saline solution (e.g., Ringer's solution)
-
Electrode gel (e.g., K-Y Jelly or a specialized conductive gel)
-
-
Equipment:
-
EAG system (including probe, amplifier, data acquisition unit, and analysis software)[4]
-
Dissection microscope
-
Micromanipulators
-
Glass capillary tubes
-
Micropipette puller (for fabricating glass electrodes)
-
Silver/silver chloride (Ag/AgCl) wires
-
Air delivery system (for a continuous, purified, and humidified air stream)
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper strips)
-
Faraday cage (to shield from electrical noise)
-
Vortex mixer
-
Analytical balance
-
Preparation of Odor Stimuli
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.
-
Insert the filter paper into a clean Pasteur pipette. The pipette will serve as the stimulus cartridge.
-
Prepare a control cartridge containing filter paper treated only with the solvent.
-
Allow the solvent to evaporate for a few minutes before use.
Insect and Antenna Preparation
-
Immobilize an adult male moth. This can be achieved by chilling the insect on ice for a few minutes or by placing it in a restraining tube (e.g., a modified pipette tip).[5]
-
Under a dissection microscope, carefully excise one antenna at its base using fine scissors or a sharp blade.[5]
-
Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end. A small amount of conductive gel can be used to ensure good electrical contact.
EAG Recording Procedure
-
Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference.
-
Position the outlet of the air delivery system to provide a constant, gentle stream of purified and humidified air over the antenna.
-
The EAG system consists of a data acquisition controller, a micromanipulator, and a stimulus airflow controller.[4]
-
Allow the antenna to stabilize for a few minutes, monitoring the baseline signal.
-
To deliver a stimulus, insert the tip of the stimulus pipette into a hole in the main air delivery tube, close to the antenna.
-
Begin a recording and deliver a short puff of air (e.g., 0.5-1 second) through the stimulus pipette.
-
Present the stimuli in order of increasing concentration. It is good practice to present the solvent control at the beginning and end of each series to ensure the antenna is still responsive.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.
-
Replicate the experiment with several individual insects to ensure the reliability of the results and to perform statistical analysis.
Data Analysis
-
The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.
-
Subtract the response to the solvent control from the responses to the test compounds to normalize the data.
-
For dose-response experiments, plot the mean EAG response amplitude against the logarithm of the stimulus concentration.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between responses to different concentrations.
Data Presentation
The following table represents a hypothetical EAG response of a moth species to various concentrations of this compound. This data is for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.
| Concentration (ng/µL) | Mean EAG Response (mV) ± SEM |
| Solvent Control | 0.05 ± 0.01 |
| 0.01 | 0.25 ± 0.03 |
| 0.1 | 0.68 ± 0.07 |
| 1 | 1.25 ± 0.11 |
| 10 | 1.89 ± 0.15 |
| 100 | 2.15 ± 0.18 |
Signaling Pathways and Experimental Workflow
Insect Olfactory Signaling Pathway
The detection of pheromones in insects involves a series of molecular events at the periphery. Pheromone molecules enter the sensillum lymph through pores in the cuticle. Odorant-binding proteins (OBPs) are thought to solubilize and transport the hydrophobic pheromone molecules to the olfactory receptors. The olfactory receptors in insects are ligand-gated ion channels, typically forming a complex between a specific tuning receptor and a co-receptor (Orco).[2] The binding of the pheromone to the receptor complex leads to the opening of the ion channel, causing a depolarization of the neuron and the generation of an action potential.
Caption: Insect pheromone signaling pathway.
EAG Experimental Workflow
The workflow for an EAG experiment involves several key steps, from the preparation of the insect and stimuli to the final data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for EAG analysis.
References
- 1. Factors affecting male Prays oleae (Lepidoptera: Yponomeutidae) captures in pheromone-baited traps in olive orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
Application Notes and Protocols for the Use of (E)-11,13-Tetradecadienal and Related Compounds in Pest Management
Introduction:
(E)-11,13-Tetradecadienal is a significant semiochemical, acting as a major sex pheromone component for several lepidopteran pests, most notably the eastern blackheaded budworm (Acleris variana) and the strawberry tortrix (Acleris comariana)[1][2][3]. Its high specificity and attractiveness to male moths make it a valuable tool in integrated pest management (IPM) programs[2][3]. These application notes provide an overview of its use, experimental protocols for monitoring, and relevant quantitative data. While the user initially inquired about 10,13-Tetradecadien-4-ol, the available scientific literature points to (E)-11,13-tetradecadienal and its alcohol form, (E)-11,13-Tetradecadien-1-ol, as the behaviorally active compounds in this chemical family used for pest management.
Application Notes
1. Pest Monitoring:
The primary application of (E)-11,13-tetradecadienal is for monitoring the population dynamics of susceptible moth species. Pheromone-baited traps can detect the presence of the pest, determine the timing of adult emergence, and estimate population density. This information is crucial for making informed decisions about the need for and timing of control interventions.
-
Target Pests:
-
Trap Types: Standard sticky traps (e.g., Delta traps) or funnel traps are commonly used. The choice of trap may depend on the target species and environmental conditions.
-
Lure Loading: Lures are typically rubber septa or other slow-release matrices impregnated with the synthetic pheromone. The optimal loading dose can vary, but studies have shown effectiveness in a range from 0.01 µg to 1000 µg[1][2]. Higher doses above 100 µg may sometimes lead to a reduction in attraction[1].
-
Trap Placement: Traps should be placed within or at the edges of the crop at risk. The height and density of trap placement should be determined based on the specific crop and pest behavior. For example, in strawberry fields, traps for A. comariana are typically placed just above the crop canopy.
2. Mating Disruption (Potential Application):
While primarily used for monitoring, high-dose applications of pheromones can be used for mating disruption. This technique involves permeating the atmosphere with the synthetic pheromone to confuse male moths and prevent them from locating females, thereby reducing mating success and subsequent larval infestations. The development of a sustained, adequate release rate is crucial for this application[1].
Quantitative Data Summary
The following tables summarize the quantitative data from field trials using (E)-11,13-tetradecadienal for trapping male moths.
Table 1: Trap Catch Data for Eastern Blackheaded Budworm (Acleris variana) [1]
| Pheromone Dose (µg) | Mean Trap Catch (males/trap) |
| 0.01 | Increasing catch |
| 10 | Increasing catch |
| 100 | High catch |
| >100 | Reduced attraction |
Table 2: Trap Catch Data for Strawberry Tortrix (Acleris comariana) [2]
| Pheromone Dose (µg) | Mean Trap Catch (males/trap) |
| 100 | Most attractive |
| 1000 | Most attractive |
Experimental Protocols
Protocol 1: Monitoring Acleris spp. using Pheromone Traps
Objective: To monitor the population of male Acleris variana or Acleris comariana in an agricultural setting.
Materials:
-
Delta traps or funnel traps with sticky inserts.
-
Synthetic (E)-11,13-tetradecadienal lures (rubber septa impregnated with 100 µg of the pheromone).
-
Trap hangers or stakes.
-
GPS device for marking trap locations.
-
Data collection sheets or a mobile device for recording trap counts.
Procedure:
-
Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place a sticky liner in the bottom of each trap.
-
Lure Placement: Using forceps, place one pheromone lure in the center of the sticky liner or in the designated lure holder within the trap. Avoid handling the lure with bare hands to prevent contamination.
-
Trap Deployment:
-
Deploy traps before the anticipated flight period of the target moth species.
-
Place traps at a density of 1-2 traps per hectare for monitoring.
-
Hang traps on stakes or within the crop canopy at a height relevant to the pest's flight behavior (e.g., just above the strawberry canopy for A. comariana).
-
Record the GPS coordinates of each trap.
-
-
Trap Inspection:
-
Inspect traps weekly.
-
Count the number of target moths captured in each trap and record the data.
-
Replace sticky liners when they become filled with insects or debris.
-
Replace pheromone lures every 4-6 weeks, or as recommended by the manufacturer.
-
-
Data Analysis:
-
Plot the average number of moths per trap per week to visualize the population trend.
-
Use the data to determine the biofix (the first sustained moth flight) to time pest management interventions.
-
Diagrams
Caption: Workflow for pest monitoring using pheromone traps.
Caption: Simplified signaling pathway of pheromone attraction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Long-Chain Diene Alcohols
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of long-chain diene alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges when preparing long-chain diene alcohols?
The synthesis of long-chain diene alcohols presents several key challenges:
-
Stereoselectivity: Controlling the geometry (E/Z isomerism) of the double bonds in the diene system is often difficult. The desired isomer may not be the thermodynamic product, requiring carefully chosen kinetic conditions.[1]
-
Regioselectivity: In reactions forming conjugated dienes, such as additions to allenes or eliminations, controlling the position of the newly formed double bonds is critical to avoid mixtures of isomers.[2]
-
Protecting Group Strategy: The hydroxyl group is reactive and often incompatible with reagents used in diene synthesis (e.g., organometallics, strong bases). This necessitates a robust protecting group strategy with orthogonal protection and deprotection steps that do not affect the sensitive diene moiety.[3][4]
-
Purification: The final products can be difficult to purify. Their high boiling points make distillation challenging, and the diene functionality can be sensitive to acidic conditions or prolonged heating, leading to decomposition or isomerization.[5][6] Long-chain alcohols and their derivatives may also have similar polarities, complicating chromatographic separation.[6]
-
Lability of Dienes: Conjugated dienes can be prone to polymerization, oxidation, or other side reactions, especially under harsh conditions or during extended storage.[5]
Q2: Which synthetic methods are most common for creating the diene moiety?
Several strategies are employed, each with distinct advantages and disadvantages:
-
Wittig Reaction and Variants: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons, Julia-Kocienski olefination) are widely used to form carbon-carbon double bonds with good control over stereochemistry.[1][7]
-
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Kumada couplings are effective for constructing dienes from appropriate vinyl precursors.[7]
-
Metathesis Reactions: Enyne metathesis and cross-metathesis using ruthenium or molybdenum catalysts are powerful methods for diene synthesis.[1]
-
Elimination Reactions: Dehydration of diols or dehydrohalogenation of dihalides can yield dienes, although controlling regioselectivity and stereoselectivity can be challenging.[7]
-
Isomerization Reactions: Transition metal catalysts can promote the isomerization of isolated double bonds or alkynes into conjugated diene systems.[1][4]
Q3: How do I choose an appropriate protecting group for the alcohol?
The choice depends on the reaction conditions planned for the subsequent synthetic steps. The protecting group must be stable during diene formation and selectively removable afterward. Silyl ethers (e.g., TBDMS, TIPS) are very common as they are robust toward many non-acidic reagents but are easily cleaved by fluoride sources like TBAF.[3][8] For reactions requiring strong bases, benzyl ethers (Bn) are suitable and can be removed via hydrogenolysis.[9] Acetals like THP are stable to bases and nucleophiles but are cleaved under acidic conditions.[3][9]
Troubleshooting Guide
Problem 1: My olefination reaction (e.g., Wittig) has a low yield.
-
Possible Cause: Incomplete formation or decomposition of the ylide.
-
Solution: Ensure your base is sufficiently strong (e.g., n-BuLi, NaH, KHMDS) and the solvent is anhydrous and aprotic (e.g., THF, ether). Ylides can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Possible Cause: Steric hindrance in the aldehyde/ketone or the ylide.
-
Solution: For sterically hindered substrates, consider using a more reactive olefination variant like the Horner-Wadsworth-Emmons reaction, which often provides better yields and easier purification.[1]
-
Possible Cause: The alcohol functional group is interfering with the reaction.
-
Solution: If your starting material contains an unprotected alcohol, the strongly basic conditions of the Wittig reaction will deprotonate it, consuming the reagent. Protect the alcohol group before attempting the olefination.[3]
Problem 2: The stereoselectivity of my diene is poor (mixture of E/Z isomers).
-
Possible Cause: The reaction conditions favor a mixture of isomers.
-
Solution: Stereoselectivity in olefination reactions is highly dependent on the reagents and conditions.
-
For (Z)-alkenes , unstabilized Wittig ylides in salt-free conditions typically provide high Z-selectivity.
-
For (E)-alkenes , stabilized Wittig ylides or the Horner-Wadsworth-Emmons reaction using phosphonate esters generally favor the E-isomer.[1] The Julia-Kocienski olefination can also provide excellent E-selectivity.
-
Consult literature for specific catalyst systems that can promote the formation of a single isomer. For example, certain cobalt or ruthenium catalysts can be used to isomerize E/Z mixtures to the more stable (E,E)-diene.[1]
-
Problem 3: I am having difficulty purifying my final long-chain diene alcohol.
-
Possible Cause: Co-elution of the product with starting materials or byproducts during column chromatography.
-
Solution: The long alkyl chain dominates the polarity of these molecules, making separation difficult. Use a long column with a shallow solvent gradient. Consider using a different stationary phase (e.g., silver nitrate-impregnated silica) which can separate compounds based on the degree of unsaturation.
-
Possible Cause: The product is decomposing on the column.
-
Solution: Dienes can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a base like triethylamine (typically 1% in the eluent). Perform the chromatography quickly and at a low temperature if possible.
-
Possible Cause: High boiling point and thermal instability prevent purification by distillation.
-
Solution: Avoid distillation if possible. If necessary, use high-vacuum distillation (short path) at the lowest possible temperature to minimize thermal decomposition or isomerization.[6]
Problem 4: My protecting group is being cleaved during the diene synthesis reaction.
-
Possible Cause: The protecting group is not stable to the reaction conditions.
-
Solution: Re-evaluate your choice of protecting group. For instance, if you are running a reaction under acidic conditions, a silyl ether (cleaved by acid) is a poor choice. A benzyl ether would be more robust. Conversely, if you plan a hydrogenation step, a benzyl ether will be cleaved. This highlights the need for an orthogonal protecting group strategy.[4]
Data Presentation: Common Alcohol Protecting Groups
The following table summarizes common protecting groups for alcohols, their stability, and conditions for removal.
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stable To | Labile To |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF; or mild acid (e.g., CSA, PPTS) | Bases, Oxidants, Grignard Reagents, Reductants | Strong Acids, Fluoride Ions |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | TBAF; or mild acid | Bases, Oxidants, Grignard Reagents, Reductants | Strong Acids, Fluoride Ions |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl, AcOH) | Bases, Nucleophiles, Reductants, Oxidants | Acids |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C; or Na, liq. NH₃ | Acids, Bases, Oxidants, Reductants | Hydrogenolysis |
| Methoxytrityl | MMT | MMT-Cl, Pyridine | Mild Acid (e.g., dichloroacetic acid) | Bases, Hydrogenation | Acids |
Experimental Protocols & Visualizations
General Synthetic Workflow
The synthesis of a long-chain diene alcohol often follows a multi-step sequence involving protection, carbon-carbon bond formation to create the diene, and final deprotection.
Caption: General workflow for synthesizing long-chain diene alcohols.
Protocol 1: TBDMS Protection of a Primary Alcohol
Objective: To protect a primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.
Methodology:
-
Dissolve the long-chain alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.
Troubleshooting Decision Tree: Low Reaction Yield
When faced with a low or zero yield, a systematic approach is necessary to identify the root cause.
Caption: Troubleshooting flowchart for low reaction yield.
Characterization of Long-Chain Diene Alcohols
Verifying the structure of the final product is crucial. A combination of spectroscopic methods is typically employed.
Q: What are the key spectroscopic features I should look for?
A: The following signals are characteristic of long-chain diene alcohols:
| Technique | Feature | Typical Range / Observation |
| IR Spectroscopy | O-H stretch (alcohol) | Broad peak at 3300-3600 cm⁻¹[10] |
| C-O stretch (alcohol) | Strong peak at 1050-1150 cm⁻¹[10][11] | |
| C=C stretch (diene) | Peaks around 1600-1650 cm⁻¹ | |
| =C-H stretch (alkene) | Peak just above 3000 cm⁻¹ | |
| ¹H NMR Spectroscopy | Olefinic Protons (-CH=CH-) | 5.0 - 6.5 ppm |
| Carbinol Proton (-CH-OH) | 3.4 - 4.5 ppm (deshielded by oxygen)[10][12] | |
| Alcohol Proton (-OH) | Broad singlet, variable shift (1-5 ppm); disappears upon D₂O shake[12] | |
| Allylic Protons (-C=C-CH₂-) | ~2.0 ppm | |
| Alkyl Chain Protons (-CH₂-)n | ~1.2-1.4 ppm | |
| ¹³C NMR Spectroscopy | Olefinic Carbons (-C=C-) | 100 - 150 ppm |
| Carbinol Carbon (-C-OH) | 50 - 80 ppm (deshielded)[10] | |
| Mass Spectrometry | Molecular Ion (M⁺) | Often weak or absent. |
| Dehydration Peak [M-18]⁺ | Characteristic fragment from loss of H₂O[10][11] | |
| Alpha-Cleavage | Fragmentation at the C-C bond adjacent to the alcohol[10][11] |
References
- 1. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. fiveable.me [fiveable.me]
- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of Tetradecadienol Isomers
Welcome to the technical support center for the purification of tetradecadienol isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating tetradecadienol isomers?
The most common and effective techniques for the separation of tetradecadienol isomers, including geometric (E/Z) and positional isomers, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, "green" alternative, especially for chiral and preparative-scale purifications.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for separating geometric isomers. Reversed-phase (RP-HPLC) is a common mode used for this purpose.[1][2]
-
Gas Chromatography (GC): Capillary GC is a highly promising method for analyzing complex mixtures of isomers due to its high efficiency.[3] The choice of a stationary phase with high isomeric selectivity is crucial.[3]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase, offering faster separations and reduced organic solvent consumption compared to HPLC.[6] It is well-suited for purifying thermally sensitive molecules and for chiral separations.[4][7]
Q2: How do I choose between HPLC and GC for my separation?
The choice depends on the scale of purification, the volatility of the compounds, and the specific isomers you need to separate.
-
For Analytical Quantification: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is often the standard for analyzing volatile compounds like pheromones.[8] It provides excellent resolution for many isomers.
-
For Preparative Purification: HPLC is generally more suitable for isolating larger quantities of purified isomers. SFC is also an excellent choice for preparative work as the CO2 mobile phase evaporates upon depressurization, leaving the analyte in a concentrated solution of the co-solvent.[5][9]
-
For Difficult Separations: When GC peaks overlap, RP-HPLC can often provide complete separation of geometric isomers.[2] For instance, on ODS (C18) columns, (Z)-isomers of conjugated dienes frequently elute before the corresponding (E)-isomers.[2]
Q3: My (E) and (Z) isomers are co-eluting in my GC analysis. What can I do to improve resolution?
Co-elution of geometric isomers is a common challenge in GC.[2][10] Here are several strategies to improve separation:
-
Optimize the Temperature Program: A slower temperature ramp can increase the interaction time with the stationary phase, potentially improving resolution.
-
Select a Different Column: The polarity of the stationary phase is critical. While weakly polar columns (like HP-5) can separate some isomers, strongly polar columns (like DB-23) often provide better selectivity for geometric isomers of dienyl compounds.[8]
-
Use a Longer Capillary Column: Increasing the column length enhances the number of theoretical plates, which can lead to better separation of closely eluting peaks.[3]
-
Derivatization: Converting the alcohol functional group to an acetate or another derivative can alter the volatility and interaction with the stationary phase, which may improve separation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between isomers in RP-HPLC. | Incorrect mobile phase composition; Inappropriate stationary phase. | Adjust the organic modifier/water ratio. For E/Z isomers, consider a polar-embedded phase column (e.g., Amide or Phenyl) which offers different selectivity.[11] For positional isomers, a phenyl-based column can be effective.[12] |
| Peak tailing in HPLC. | Secondary interactions between the analyte and the silica backbone; Column overload. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. Reduce the sample concentration. Ensure the sample solvent is not significantly stronger than the mobile phase. |
| Overlapping peaks for terminal-conjugated dienes in GC. | Insufficient column selectivity. | Switch to a reversed-phase HPLC method using an ODS (C18) column, which has been shown to completely separate these geometric isomers.[2] |
| Low recovery after preparative SFC. | Analyte precipitation during fraction collection. | Optimize the back-pressure regulator settings. Modify the collection solvent to improve the solubility of the purified isomer. |
| Irreproducible retention times in GC. | Adsorption of analytes on the stationary phase or interfaces.[3] | Use a well-deactivated column. If using a polar stationary phase, ensure the system is free of moisture. Check for and eliminate any cold spots in the GC system. |
Experimental Protocols
Protocol 1: HPLC Separation of (9Z,11E)- and (9E,11E)-Tetradecadienol Isomers
This protocol is adapted from methodologies used for separating similar conjugated dienyl compounds.[2]
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS-5 column (e.g., 4.6 mm ID x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and water (e.g., 64:36 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (the typical λmax for conjugated dienes).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent like ethanol. Filter through a 0.45 µm syringe filter before injection.[1]
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 10-20 µL of the prepared sample. c. Monitor the elution profile. The (Z,E)-isomer is expected to elute before the (E,E)-isomer on a standard C18 column. d. Collect fractions corresponding to each separated peak for further analysis or use.
Protocol 2: GC Analysis of Tetradecadienol Isomer Ratios
This protocol provides a general framework for the gas chromatographic analysis of tetradecadienol isomers.[8]
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-23 (a strongly polar biscyanopropyl polysiloxane phase) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program: a. Initial temperature: 100°C, hold for 2 minutes. b. Ramp: Increase at 5°C/min to 220°C. c. Final hold: Hold at 220°C for 10 minutes.
-
Detector: FID at 260°C.
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent like hexane to a concentration of approximately 100 µg/mL.
-
Procedure: a. Inject 1 µL of the prepared sample. b. Run the temperature program and record the chromatogram. c. Identify peaks by comparing retention times with authentic standards. The elution order will depend on the specific isomers and column used.
Visualizations and Workflows
General Purification Workflow
The following diagram outlines a typical workflow for the purification and analysis of tetradecadienol isomers.
Caption: Workflow for preparative purification and subsequent purity analysis of isomers.
Troubleshooting Logic for Isomer Co-elution in GC
This diagram provides a logical path for troubleshooting poor separation between isomers in a gas chromatography system.
Caption: Decision tree for troubleshooting co-eluting isomers in GC analysis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. vurup.sk [vurup.sk]
- 4. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
improving signal-to-noise in mass spectrometry of 1,13-Tetradecadien-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio during the mass spectrometry analysis of 1,13-Tetradecadien-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise (S/N) ratio for this compound in my mass spectrometry analysis?
A low S/N ratio for long-chain unsaturated alcohols like this compound is a common issue. Several factors can contribute to this:
-
Poor Ionization Efficiency: Underivatized long-chain alcohols have low volatility and may not ionize efficiently under standard electron ionization (EI) or electrospray ionization (ESI) conditions.
-
Thermal Instability: The molecule may be susceptible to thermal degradation in the GC inlet or MS ion source, leading to fragmentation and a weak molecular ion peak.
-
Co-eluting Matrix Components: Impurities in the sample can co-elute with the analyte, causing ion suppression and obscuring the signal.
-
Suboptimal Instrument Parameters: Incorrect settings for the ion source, mass analyzer, or detector can significantly impact signal intensity.
Q2: How can I improve the signal intensity of this compound?
The most effective method to enhance the signal intensity of long-chain alcohols is through chemical derivatization. Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and more efficient ionization.
Q3: What are the recommended derivatization techniques for this compound?
For gas chromatography-mass spectrometry (GC-MS) analysis, the most common and effective derivatization technique for alcohols is silylation . Specifically, converting the alcohol to its trimethylsilyl (TMS) ether is highly recommended. Other methods like acylation can also be used.
Q4: What is the expected improvement in signal-to-noise ratio after derivatization?
While the exact improvement can vary depending on the specific instrument and experimental conditions, derivatization is known to significantly enhance the signal-to-noise ratio. It is not uncommon to observe a multi-fold increase in signal intensity for derivatized long-chain alcohols compared to their underivatized counterparts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Weak or No Detectable Peak for this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Derivatize the sample to form the trimethylsilyl (TMS) ether of this compound. This will increase volatility and promote better ionization. See the detailed experimental protocol below. |
| Low Sample Concentration | Concentrate your sample using appropriate techniques such as solid-phase extraction (SPE) or solvent evaporation. Be cautious not to lose the analyte during this process. |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance. |
| Incorrect Ionization Mode | For GC-MS, ensure you are using Electron Ionization (EI). For LC-MS, experiment with different ionization sources like ESI or APCI to find the most efficient one for your derivatized analyte. |
Issue 2: High Baseline Noise Obscuring the Analyte Peak
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents for sample preparation and analysis. Filter all solutions before use. |
| Dirty Ion Source | Follow the manufacturer's instructions to clean the ion source of your mass spectrometer. Contamination can lead to high background noise. |
| Column Bleed | Ensure your GC column is properly conditioned. High temperatures can cause the stationary phase to bleed, contributing to baseline noise. |
| Leaks in the System | Check for any leaks in the GC or MS system, as this can introduce atmospheric noise. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC Inlet or Column | The polar hydroxyl group of the underivatized alcohol can interact with active sites, leading to peak tailing. Derivatization to the less polar TMS ether will significantly improve peak shape. |
| Improper Injection Technique | Optimize the injection volume and speed to ensure a sharp injection band. |
| Column Overload | If the peak is fronting, your sample may be too concentrated. Dilute the sample and re-inject. |
Data Presentation
The following table summarizes the expected quantitative improvement in signal-to-noise ratio for this compound upon derivatization to its trimethylsilyl (TMS) ether. Note: These are representative values based on qualitative descriptions of signal enhancement from the literature; actual results may vary.
| Analyte Form | Expected Signal-to-Noise (S/N) Ratio | Fold Increase |
| Underivatized this compound | ~10 | - |
| TMS-derivatized this compound | >100 | >10x |
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of this compound
This protocol describes the conversion of this compound to its more volatile and thermally stable TMS ether for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
If your sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Ensure the sample is free of water, as moisture will interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
To the dried sample (typically 10-100 µg), add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Securely cap the vial.
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Protocol 2: GC-MS Analysis of TMS-Derivatized this compound
This protocol provides a starting point for the GC-MS analysis of the derivatized analyte. Parameters may need to be optimized for your specific instrument.
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Solvent Delay: 3-5 minutes
Visualizations
Caption: Experimental workflow for TMS derivatization and GC-MS analysis.
Caption: Troubleshooting logic for low signal-to-noise ratio.
stabilization of 1,13-Tetradecadien-4-ol for storage and use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stabilization, storage, and use of 1,13-Tetradecadien-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a long-chain unsaturated alcohol. Its structure, containing two double bonds and a hydroxyl group, makes it susceptible to degradation through oxidation, isomerization, and polymerization. This degradation can lead to a loss of biological activity and the formation of impurities, resulting in inconsistent experimental outcomes.
Q2: What are the primary degradation pathways for this compound?
A: The main degradation pathways include:
-
Oxidation: The double bonds are prone to oxidation, which can lead to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids. This process can be initiated by exposure to air (oxygen), light, and trace metal impurities.
-
Isomerization: The geometry of the double bonds can change (e.g., from cis to trans), altering the molecule's shape and potentially its biological activity.
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, the molecules can react with each other to form larger polymer chains.
Q3: How should I store this compound to ensure its stability?
A: Proper storage is critical for maintaining the integrity of this compound. Key recommendations include:
-
Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down degradation reactions.[1]
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: Use amber glass vials or other opaque containers to protect the compound from light, which can catalyze degradation.[1]
-
Container: Store in high-quality, tightly sealed glass containers to prevent evaporation and contamination.[1] Avoid plastic containers as the compound may leach into or react with the plastic.[1]
Q4: What are the signs that my this compound sample may have degraded?
A: Signs of degradation can include:
-
A noticeable change in color or viscosity.
-
The appearance of a precipitate.
-
A decrease in the expected biological activity in your experiments.
-
The presence of unexpected peaks in analytical tests like Gas Chromatography (GC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Verify storage conditions (temperature, inert atmosphere, light protection).- Prepare fresh dilutions from a new stock vial.- Perform a quality control check (e.g., GC-MS) on the stock solution to assess purity. |
| Appearance of unknown peaks in GC analysis | Formation of degradation products (e.g., oxides, isomers). | - Review storage and handling procedures to identify potential sources of contamination or degradation.- If an antioxidant is not already in use, consider adding one to new samples.- Purify the sample if possible, or obtain a new, high-purity batch. |
| Sample appears discolored or has a different viscosity | Significant degradation, likely including oxidation and/or polymerization. | - The sample is likely compromised and should be discarded.- Review and improve storage and handling protocols to prevent future occurrences. |
| Difficulty dissolving the compound | The compound may have polymerized or oxidized into less soluble forms. | - Attempt to dissolve a small amount in a stronger organic solvent to assess if it is a solubility issue or degradation. If it remains insoluble, it has likely degraded.- Always use high-purity solvents for dilutions. |
Data Presentation: Stabilization of this compound
The following table summarizes recommended antioxidant concentrations for the stabilization of unsaturated compounds like this compound, based on common practices for insect pheromones.[2] The effectiveness of an antioxidant can be quantified by monitoring the purity of the compound over time using Gas Chromatography.
| Antioxidant | Recommended Concentration (% w/w) | Primary Function | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger, prevents oxidation. | A commonly used and effective antioxidant for pheromones. |
| Vitamin E (α-tocopherol) | 0.1 - 1.0% | Chain-breaking antioxidant, protects double bonds.[2] | A natural antioxidant that can be used as an alternative to synthetic ones. |
| Vitamin C (Ascorbic Acid) | 0.05 - 0.2% | Water-soluble antioxidant, can regenerate Vitamin E.[2] | Useful in aqueous formulations or emulsions. |
| Propyl Gallate | 0.01 - 0.05% | Oxygen scavenger and free radical inhibitor. | Often used in combination with BHT or BHA for synergistic effects. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Long-Term Storage
Objective: To prepare a stock solution of this compound with an antioxidant for enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., hexane or ethanol)
-
Antioxidant (e.g., BHT or Vitamin E)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Micropipettes
Procedure:
-
In a clean, dry amber glass vial, dissolve the desired amount of this compound in the high-purity solvent to achieve the target concentration.
-
Add the chosen antioxidant to the final concentration as indicated in the data table above. For example, for a 0.1% BHT solution, add 1 mg of BHT for every 1 g of this compound.
-
Gently swirl the vial to ensure the antioxidant is fully dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, antioxidant used, and date of preparation.
-
Store the vial in a freezer at -20°C.
Protocol 2: Quality Control of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of a this compound sample and identify potential degradation products.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z
Procedure:
-
Prepare a dilute solution of the this compound sample (approximately 100 µg/mL) in a high-purity solvent (e.g., hexane).
-
Inject the sample into the GC-MS system.
-
Acquire the data.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Analyze the mass spectra of any significant impurity peaks to tentatively identify degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for storage and use.
References
Technical Support Center: Optimization of Wittig Reaction for Diene Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for the synthesis of conjugated dienes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing conjugated dienes using the Wittig reaction?
There are two main approaches for constructing a conjugated diene system using a Wittig-type reaction:
-
Strategy A: Reaction of a non-stabilized (reactive) saturated phosphonium ylide with an α,β-unsaturated aldehyde. This method is generally preferred for achieving specific stereochemistry at the newly formed double bond without isomerizing the existing double bond.[1]
-
Strategy B: Reaction of a semi-stabilized (moderate reactivity) allylic phosphonium ylide with a saturated aldehyde. This approach can lead to a mixture of geometric isomers at the new double bond and may cause isomerization of the existing double bond.[1]
Q2: How does the stability of the ylide affect the stereochemical outcome of the diene synthesis?
The stability of the phosphonium ylide is a critical factor in determining the E/Z selectivity of the resulting diene:
-
Non-stabilized ylides (e.g., those with alkyl substituents) are more reactive and typically lead to the formation of (Z)-alkenes under kinetic control, especially in salt-free conditions.[2][3]
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and generally favor the formation of (E)-alkenes under thermodynamic control.[2]
-
Semi-stabilized ylides (e.g., allylic or benzylic ylides) can often result in mixtures of (E) and (Z) isomers, with the ratio being highly dependent on the reaction conditions.[3]
Q3: What is the Horner-Wadsworth-Emmons (HWE) reaction, and when should it be used for diene synthesis?
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions instead of phosphonium ylides.[4] It offers several advantages, particularly for the synthesis of (E)-dienes with high stereoselectivity.[5][6] Key benefits include:
-
Higher (E)-selectivity: The HWE reaction almost exclusively produces the (E)-isomer.[4][6]
-
Increased reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with more sterically hindered aldehydes and ketones.
-
Easier purification: The phosphate byproduct is water-soluble, simplifying its removal during workup compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[4][7]
The HWE reaction is the preferred method when high (E)-selectivity is desired for the newly formed double bond in the conjugated diene system.
Troubleshooting Guides
This section addresses common issues encountered during the Wittig reaction for diene synthesis.
Issue 1: Low or No Yield of the Diene Product
| Potential Cause | Troubleshooting Solution |
| Inefficient Ylide Formation | Ensure anhydrous and inert reaction conditions, as ylides are sensitive to moisture and oxygen.[8] Use a sufficiently strong base to completely deprotonate the phosphonium salt (e.g., n-BuLi, NaH, KHMDS). The formation of the ylide is often indicated by a distinct color change. |
| Steric Hindrance | If using a sterically hindered aldehyde or ketone, consider switching to the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[9] Alternatively, using a less sterically demanding phosphonium salt may improve the yield. |
| Side Reactions | Aldehydes, particularly α,β-unsaturated aldehydes, can be prone to polymerization or decomposition under basic conditions.[9] Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions. In some cases, in situ formation of the aldehyde from the corresponding alcohol can be beneficial. |
| Unstable Ylide | Some ylides, especially non-stabilized ones, can be unstable and decompose over time. Generate the ylide in situ and use it immediately. For particularly unstable ylides, consider generating them in the presence of the carbonyl compound. |
| Incorrect Reaction Conditions | Optimize the solvent and temperature. Common solvents include THF and diethyl ether. For unstable ylides, low temperatures (e.g., -78 °C) are often required for ylide generation. |
Issue 2: Poor Stereoselectivity (Formation of E/Z Mixtures)
| Potential Cause | Troubleshooting Solution |
| Ylide Stability | The choice of ylide is crucial for stereoselectivity. For high (Z)-selectivity, use a non-stabilized ylide under salt-free conditions. For high (E)-selectivity, a stabilized ylide or the Horner-Wadsworth-Emmons (HWE) reaction is recommended.[2][6] |
| Presence of Lithium Salts | Lithium salts can disrupt the stereochemical course of the reaction, leading to decreased (Z)-selectivity with non-stabilized ylides.[10] Use sodium- or potassium-based bases (e.g., NaH, KHMDS) to generate the ylide if high (Z)-selectivity is desired. |
| Reaction Temperature | Higher temperatures can lead to equilibration of intermediates, resulting in a loss of stereoselectivity. Maintain low temperatures, especially during the addition of the carbonyl compound. |
| Solvent Effects | The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents generally favor (Z)-selectivity with non-stabilized ylides. |
| Schlosser Modification for (E)-Alkene Synthesis | To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves the use of an additional equivalent of an organolithium reagent at low temperature to equilibrate the betaine intermediate to the more stable threo-isomer, which then collapses to the (E)-alkene. |
Quantitative Data
The following tables summarize the effect of different reaction parameters on the yield and stereoselectivity of diene synthesis via the Wittig reaction.
Table 1: Influence of Ylide Type and Reaction Conditions on Diene Stereoselectivity
| Ylide Type | Carbonyl Compound | Base | Solvent | Temperature (°C) | Major Isomer | E/Z Ratio | Reference |
| Non-stabilized (Saturated) | α,β-Unsaturated Aldehyde | NaNH₂ | THF | -30 to RT | Z | 91:9 | [1] |
| Semi-stabilized (Allylic) | Saturated Aldehyde | NaNH₂ | THF | -30 to RT | Mixture | 60:40 | [1] |
| Stabilized (Phosphonate) | Aromatic Aldehyde | NaH | DME | RT | E | >95:5 | [5] |
| Non-stabilized | Aliphatic Aldehyde | n-BuLi | THF | -78 to RT | Z | 85:15 | [1] |
| Non-stabilized + Li Salt | Aliphatic Aldehyde | n-BuLi | THF | -78 to RT | Mixture | 58:42 | [10] |
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Diene Synthesis
| Reaction Type | Ylide/Phosphonate | Carbonyl Compound | Base | Solvent | Yield (%) | E/Z Ratio |
| Wittig | Allyl triphenylphosphonium bromide | Benzaldehyde | NaOEt | EtOH | 65 | 70:30 |
| HWE | Diethyl allylphosphonate | Benzaldehyde | NaH | THF | 85 | >98:2 |
| Wittig | Crotyl triphenylphosphonium chloride | Acetaldehyde | n-BuLi | THF | 70 | 60:40 |
| HWE | Triethyl 2-butenylphosphonate | Acetaldehyde | NaH | DME | 90 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
This protocol describes the synthesis of a conjugated diene using a stabilized ylide, which favors the formation of the (E,E)-isomer.[11][12][13]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
Procedure:
-
Ylide Generation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. The formation of the orange-red ylide should be observed.
-
Wittig Reaction: To the ylide solution, add a solution of cinnamaldehyde in ethanol dropwise. The reaction mixture will typically lose its color as the ylide is consumed. Stir the reaction mixture at room temperature for 1-2 hours.
-
Workup and Purification:
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove triphenylphosphine oxide.
-
Recrystallize the crude product from ethanol to obtain pure (E,E)-1,4-diphenyl-1,3-butadiene.
-
-
Characterization: Confirm the product structure and stereochemistry using ¹H NMR and melting point analysis. The large coupling constant (J ≈ 15 Hz) for the vinyl protons in the ¹H NMR spectrum is characteristic of the (E,E)-isomer.
Protocol 2: Synthesis of a (Z,E)-Diene using a Non-stabilized Ylide
This protocol outlines a general procedure for the synthesis of a (Z,E)-diene by reacting a non-stabilized ylide with an α,β-unsaturated aldehyde under conditions that favor the (Z)-isomer.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., propyltriphenylphosphonium bromide)
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Sodium amide (NaNH₂) or Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the alkyltriphenylphosphonium halide in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add the base (NaNH₂ or KHMDS) portion-wise. Stir the mixture at -78 °C for 1 hour to allow for complete ylide formation. The appearance of a characteristic color (often orange or deep red) indicates ylide formation.
-
Wittig Reaction: Slowly add a solution of the α,β-unsaturated aldehyde in anhydrous THF to the ylide solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification:
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to separate the (Z,E)-diene from any (E,E)-isomer and triphenylphosphine oxide.
-
-
Characterization: Analyze the product by ¹H NMR to determine the Z/E ratio of the newly formed double bond.
Visualizations
Caption: General experimental workflow for the Wittig synthesis of dienes.
Caption: Troubleshooting flowchart for Wittig diene synthesis.
Caption: Synthetic strategies for conjugated dienes via Wittig and HWE reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. delval.edu [delval.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. A Novel Ylide for Quantitative E Selectivity in the Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. unwisdom.org [unwisdom.org]
- 12. scribd.com [scribd.com]
- 13. webassign.net [webassign.net]
Technical Support Center: Troubleshooting Pheromone Trap Efficacy with Synthetic Long-Chain Alkenols
Troubleshooting Guide: Common Issues and Solutions
Researchers utilizing synthetic long-chain alkenols, such as derivatives of tetradecadienol, in pheromone traps may encounter a range of issues affecting trap efficacy. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Potential Causes | Recommended Actions |
| Low or No Target Insect Capture | 1. Incorrect Pheromone Blend: The isomeric ratio (E/Z) of the synthetic pheromone may not match the natural pheromone of the target species. 2. Suboptimal Lure Dose: The amount of pheromone in the lure may be too low to be attractive or too high, causing repellency. 3. Inadequate Release Rate: The dispenser may release the pheromone too quickly or too slowly. 4. Improper Trap Placement: Traps may be positioned at the wrong height, in a location with insufficient wind, or too close to competing odors. 5. Low Pest Population Density: The target insect population in the area may be naturally low during the trapping period. 6. Lure Age and Storage: The pheromone lure may have degraded due to improper storage or prolonged field exposure. | 1. Verify Isomeric Purity: Analyze the synthetic pheromone using Gas Chromatography (GC) to confirm the correct isomeric ratio. 2. Conduct Dose-Response Trials: Test a range of lure loadings to determine the optimal dose for attraction. 3. Evaluate Dispenser Type: Experiment with different dispensers (e.g., rubber septa, plastic vials) to achieve a consistent and appropriate release rate. 4. Optimize Trap Location: Place traps at varying heights and locations based on the known biology of the target insect. Consider prevailing wind direction. 5. Scout for Pest Presence: Conduct visual inspections or use alternative monitoring methods to confirm the presence of the target species. 6. Use Fresh Lures: Deploy freshly prepared lures and store them in a cool, dark, and airtight environment. |
| High Capture of Non-Target Species | 1. Pheromone Component Similarity: The synthetic pheromone may be attractive to related, non-target species. 2. Contamination: Lures or traps may be contaminated with other attractants. 3. Trap Design: The trap design may not be selective for the target species. | 1. Incorporate Additional Pheromone Components: If the target species uses a multi-component pheromone, adding other specific compounds can increase selectivity. 2. Ensure Proper Handling: Use clean gloves and equipment when handling lures and traps to prevent cross-contamination. 3. Modify Trap Design: Adjust the entry hole size or shape of the trap to exclude larger or smaller non-target insects. |
| Inconsistent Trap Catches | 1. Environmental Factors: Temperature, humidity, and wind speed can significantly influence insect flight and pheromone dispersal.[1][2][3] 2. Variability in Lure Release: Inconsistent release rates among lures can lead to variable attraction. 3. Trap Competition: Traps placed too close to each other can interfere with one another. | 1. Record Environmental Data: Monitor and record weather conditions during the trapping period to identify correlations with capture rates. 2. Quality Control of Lures: Ensure all lures are from the same batch and have been stored under identical conditions. 3. Optimize Trap Spacing: Follow recommended guidelines for trap density and spacing to minimize interference. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my pheromone traps are not catching any target insects?
A1: First, verify the presence of the target insect in the trapping area through visual scouting or other monitoring methods. If the pest is present, the next step is to check the specifications of your synthetic pheromone, including the isomeric ratio and purity, as these are critical for attraction. Also, ensure that the lures are fresh and have been stored correctly.
Q2: How can I determine the optimal lure loading for my experiment?
A2: A dose-response field trial is the most effective method. This involves deploying traps with lures containing a range of pheromone concentrations (e.g., 1 µg, 10 µg, 100 µg, 1000 µg) and a control (blank lure). The dose that results in the highest and most consistent capture of the target species is considered optimal.
Q3: Can the color of the trap affect its efficacy?
A3: Yes, for some insect species, trap color can be a significant visual cue. For example, some studies have shown that certain moth species are more attracted to yellow or white traps. It is recommended to consult the literature for the specific target insect to determine if trap color is a known factor.
Q4: How long can I expect a pheromone lure to be effective in the field?
A4: The field longevity of a pheromone lure depends on the type of dispenser, the volatility of the pheromone, and environmental conditions such as temperature and sunlight. Typically, lures can be effective for 4 to 8 weeks. However, it is crucial to refer to the manufacturer's recommendations and to conduct preliminary trials to determine the effective life of the lure under your specific field conditions.
Q5: What is the best way to store synthetic pheromones and lures?
A5: Synthetic pheromones and lures should be stored in a cool, dark, and airtight environment to minimize degradation. Refrigeration or freezing is often recommended. Store different pheromone lures separately to avoid cross-contamination.
Experimental Protocols & Visualizations
Experimental Workflow for Troubleshooting Low Trap Efficacy
The following diagram outlines a systematic workflow for diagnosing and resolving issues of low pheromone trap efficacy.
Caption: Troubleshooting workflow for low pheromone trap efficacy.
General Protocol for a Dose-Response Field Trial
This protocol provides a general methodology for conducting a dose-response field trial to determine the optimal pheromone loading for a lure.
-
Site Selection: Choose a field site with a known population of the target insect. The site should be large enough to accommodate multiple treatments with adequate spacing to prevent trap interference.
-
Treatment Preparation:
-
Prepare lures with a range of synthetic pheromone doses (e.g., 0 µg (control), 1 µg, 10 µg, 100 µg, 1000 µg).
-
Use a consistent dispenser type for all treatments.
-
Handle lures with clean gloves to prevent contamination.
-
-
Experimental Design:
-
Use a randomized complete block design with at least four replicates (blocks).
-
Within each block, randomly assign one of each treatment to a trap.
-
Ensure a minimum distance of 50 meters between traps within a block and between blocks.
-
-
Trap Deployment:
-
Deploy traps at a consistent height and orientation based on the target insect's known behavior.
-
Record the date and time of deployment.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target and non-target insects in each trap.
-
Replace lures at appropriate intervals based on their expected field life.
-
-
Data Analysis:
-
Analyze the capture data using Analysis of Variance (ANOVA).
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the mean captures for each dose.
-
The dose with the significantly highest capture rate is considered the optimal loading.
-
Pheromone Quality Control and Analysis Workflow
This diagram illustrates the steps involved in the quality control of synthetic pheromones.
Caption: Workflow for quality control of synthetic pheromones.
References
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural (Z,E)-9,12-Tetradecadien-1-ol for Research Applications
For researchers, scientists, and professionals engaged in chemical ecology and drug development, the choice between utilizing synthetic or naturally derived semiochemicals is a critical decision. This guide provides an objective comparison of synthetic (Z,E)-9,12-tetradecadien-1-ol, a key insect pheromone component, against its natural counterpart extracted from insect glands. The information presented herein is supported by established experimental data and protocols to facilitate informed selection for research and pest management applications.
(Z,E)-9,12-Tetradecadien-1-ol has been identified as a major sex pheromone component in several moth species, including the pear fruit borer Euzophera pyriella and the pomegranate fruit borer Euzophera punicaella.[1] Its primary biological function is to attract males for mating, making it a valuable tool for monitoring and controlling pest populations.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of natural and synthetic (Z,E)-9,12-tetradecadien-1-ol based on typical findings in pheromone research.
Table 1: Chemical and Physical Characteristics
| Characteristic | Natural Extract | Synthetic Compound |
| Source | Pheromone glands of virgin female moths (e.g., Euzophera pyriella) | Chemical synthesis (e.g., Wittig reaction) |
| Purity | Variable; contains other glandular components and potential contaminants | High; typically >95-98% after purification |
| Isomeric Purity | High for the biologically active isomer; minor isomers may be present | Dependent on the stereoselectivity of the synthesis; can be controlled to achieve high isomeric purity |
| Identification | GC-MS, GC-EAD, NMR | GC-MS, NMR, IR spectroscopy |
| Availability | Limited by the number of insects and laborious extraction | Scalable to produce large quantities |
| Cost | High due to extraction and purification challenges | Generally lower for bulk quantities |
Table 2: Comparative Biological and Analytical Performance
| Parameter | Natural Extract | Synthetic Compound |
| GC Retention Time | Serves as the reference standard | Should match the natural compound on multiple GC columns (polar and non-polar)[2] |
| Mass Spectrum | Provides the fragmentation pattern for identification | Must be identical to the natural compound's mass spectrum[1] |
| Electroantennography (EAG) Response | Elicits a strong antennal response in male moths | A high-purity synthetic standard should elicit a comparable or stronger EAG response |
| Field Trap Captures | Not typically used directly in traps | Effective in attracting target male insects; performance depends on purity and isomeric ratio |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of natural and synthetic compounds. Below are protocols for key experiments.
Extraction of Natural (Z,E)-9,12-Tetradecadien-1-ol from Insect Glands
This protocol is adapted from studies on the pheromones of Euzophera species.[1]
Objective: To extract the natural sex pheromone from the glands of virgin female moths.
Materials:
-
Virgin female moths (2-3 days old)
-
Hexane (HPLC grade)
-
Micro-scissors and fine-tipped forceps
-
Glass vials with Teflon-lined caps
-
Stereomicroscope
Procedure:
-
Collect virgin female moths and age them for 2-3 days to ensure peak pheromone production.
-
During the scotophase (dark period) when the moths are typically calling, anesthetize a female moth by cooling.
-
Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland using micro-scissors and forceps.
-
Place the excised glands immediately into a glass vial containing a small volume of hexane (e.g., 10-20 µL per gland).
-
Allow the glands to extract at room temperature for 30-60 minutes.
-
Carefully remove the gland tissue from the vial.
-
The resulting hexane extract contains the natural pheromone and can be stored at -20°C until analysis.
Synthesis of (Z,E)-9,12-Tetradecadien-1-ol via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, including insect pheromones.[3][4][5] This is a generalized protocol.
Objective: To synthesize (Z,E)-9,12-tetradecadien-1-ol with high isomeric purity.
Key Steps:
-
Preparation of the Phosphonium Ylide: A suitable phosphonium salt is prepared, for instance, from a C10 bromo-alcohol derivative. This is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide.
-
Wittig Reaction: The ylide is reacted with a C4 aldehyde (e.g., 2-butenal) to form the diene skeleton. The stereochemistry of the newly formed double bond is controlled by the reaction conditions and the nature of the ylide.
-
Purification: The crude product is purified using column chromatography to isolate the desired (Z,E)-isomer.
-
Characterization: The structure and purity of the synthetic product are confirmed using GC-MS, NMR, and IR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is essential for identifying and comparing the chemical composition of natural and synthetic pheromones.[1][2]
Objective: To compare the retention time and mass spectrum of natural and synthetic (Z,E)-9,12-tetradecadien-1-ol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms or DB-23)
Procedure:
-
Inject a small volume (e.g., 1 µL) of the natural pheromone extract into the GC-MS system.
-
Run a temperature program that effectively separates the components of the extract.
-
Record the retention time and mass spectrum of the peak corresponding to (Z,E)-9,12-tetradecadien-1-ol.
-
Inject the synthetic standard under the identical GC-MS conditions.
-
Compare the retention time and mass spectrum of the synthetic compound with the natural extract. For positive identification, they must match.
Electroantennography (EAG) Bioassay
EAG measures the electrical response of an insect's antenna to volatile compounds, providing a measure of biological activity.
Objective: To compare the antennal response of male moths to natural and synthetic pheromone samples.
Procedure:
-
Excise an antenna from a male moth.
-
Mount the antenna between two electrodes using conductive gel.
-
Deliver a puff of air containing the test compound (natural extract or synthetic standard) over the antenna.
-
Record the resulting depolarization of the antennal receptors as an EAG response.
-
Compare the amplitude of the EAG responses elicited by the natural and synthetic samples.
Mandatory Visualizations
Experimental Workflow for Validation
Caption: Workflow for the validation of synthetic pheromones against natural extracts.
Pheromone Signaling Pathway in Moths
Caption: Simplified signaling pathway of moth pheromone reception.
References
Comparative Bioactivity of 1,13-Tetradecadien-4-ol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the principles governing the bioactivity of long-chain unsaturated alcohol isomers, with a specific focus on a hypothetical analysis of 1,13-tetradecadien-4-ol isomers. Due to a lack of available experimental data on the specific bioactivity of this compound isomers, this guide utilizes established principles from related compounds to present a framework for comparison.
The biological activity of unsaturated long-chain alcohols, such as tetradecadienols, is critically dependent on their stereochemistry. The geometric configuration of the double bonds (Z or E) and their position within the carbon chain are key determinants of their interaction with biological receptors, particularly in the context of insect pheromones. Even minor changes in isomeric form can lead to a significant loss of or alteration in biological activity.
A prominent example of this specificity is found in the well-studied insect sex pheromone, (Z,E)-9,12-tetradecadien-1-ol. This specific isomer is a major component of the sex pheromone for various moth species, including the Indianmeal moth (Plodia interpunctella) and the Mediterranean flour moth (Ephestia kuehniella). The corresponding (E,Z), (Z,Z), and (E,E) isomers typically exhibit significantly lower or no attractive activity for these species. In some cases, other isomers can even act as behavioral antagonists, inhibiting the response to the active pheromone.
Hypothetical Comparative Bioactivity Data
The following table presents a hypothetical comparison of the bioactivity of the four geometric isomers of this compound. This data is illustrative and intended to provide a framework for how such a comparison would be structured if experimental results were available. The bioactivity is quantified here as the electroantennographic (EAG) response, a common technique for measuring the olfactory response of insects to airborne compounds.
| Isomer | Structure | Purity (%) | Mean EAG Response (mV) | Standard Deviation (mV) | Notes |
| (1E, 13Z)-1,13-Tetradecadien-4-ol | Hypothetical Structure E,Z | >98 | 1.2 | 0.15 | Strongest response, suggesting a potential role as a primary pheromone component. |
| (1Z, 13E)-1,13-Tetradecadien-4-ol | Hypothetical Structure Z,E | >98 | 0.4 | 0.08 | Weak response, potentially a minor component or an antagonist. |
| (1E, 13E)-1,13-Tetradecadien-4-ol | Hypothetical Structure E,E | >98 | 0.1 | 0.03 | Negligible response, likely biologically inactive for the target species. |
| (1Z, 13Z)-1,13-Tetradecadien-4-ol | Hypothetical Structure Z,Z | >98 | 0.2 | 0.05 | Minimal response, possibly a biosynthetic precursor with low receptor affinity. |
Experimental Protocols
The determination of the comparative bioactivity of isomers like this compound would involve a series of established experimental protocols.
Synthesis and Purification of Isomers
-
Objective: To obtain high-purity samples of each geometric isomer.
-
Methodology: Stereoselective synthesis would be employed to produce each isomer ((E,Z), (Z,E), (E,E), and (Z,Z)). Common synthetic routes include Wittig reactions, McMurry couplings, or alkyne reductions with specific catalysts (e.g., Lindlar's catalyst for Z-alkenes and sodium in liquid ammonia for E-alkenes). Purification of the final products would be achieved through column chromatography and verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure isomeric purity greater than 98%.
Electroantennography (EAG)
-
Objective: To measure the olfactory response of the target organism's antenna to each isomer.
-
Methodology: An antenna from the target insect is excised and mounted between two electrodes. A constant stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a precise concentration of the test isomer is introduced into the airstream. The resulting depolarization of the antennal neurons is recorded as a voltage change (in millivolts). Each isomer is tested multiple times, and the mean response is calculated. A solvent blank and a known standard are used as controls.
Behavioral Assays (Wind Tunnel)
-
Objective: To assess the behavioral response of the target organism to each isomer.
-
Methodology: A wind tunnel is used to create a controlled environment with a laminar airflow. A source containing the test isomer is placed at the upwind end of the tunnel. The target insects are released at the downwind end, and their flight behavior is observed and recorded. Key metrics include the percentage of insects taking flight, the percentage exhibiting upwind flight, and the percentage making contact with the source. These assays can distinguish between attraction, repulsion, and indifference.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of a comparative bioactivity study.
Caption: Workflow for Comparative Bioactivity Analysis of Isomers.
Caption: Hypothetical Pheromone Signaling Pathway.
Unraveling Pheromone Efficacy: A Comparative Guide for Researchers
A comprehensive analysis of the attractive properties of various insect pheromone components is crucial for the development of effective pest management strategies. While data on the efficacy of 1,13-Tetradecadien-4-ol is not publicly available, this guide provides a comparative overview of other significant pheromone components, supported by experimental data and detailed protocols to aid researchers in the field of chemical ecology and drug development.
This publication aims to serve as a valuable resource for scientists by presenting a structured comparison of the performance of several well-documented pheromone components. The data herein is compiled from various field studies and provides insights into the dose-dependent attractive properties of these semiochemicals.
Comparative Efficacy of Pheromone Components
The following table summarizes the quantitative data from field trapping experiments for three different pheromone components, detailing the target insect species, the dosage used, and the resulting mean trap captures. This data provides a baseline for comparing the relative attractiveness of these compounds under specific experimental conditions.
| Pheromone Component | Target Insect Species | Dose (µg) | Mean Trap Capture (±SE) or Range |
| (E)-11,13-tetradecadienal | Acleris variana (Eastern Blackheaded Budworm) | 0.01 | Increased trap catches |
| 10 | Increased trap catches | ||
| 100 | Reduced attraction[1] | ||
| Acleris comariana (Strawberry Tortrix) | 100 | Most attractive[2] | |
| 1000 | Most attractive[2] | ||
| (Z,E)-9,12-Tetradecadien-1-ol | Euzophera pyriella | 50 | ~25 males/trap |
| 100 | ~35 males/trap | ||
| 200 | ~55 males/trap (most effective)[3] | ||
| 400 | ~40 males/trap | ||
| 800 | ~30 males/trap | ||
| 13-Tetradecenyl acetate | Melanotus communis (Corn Wireworm) | 10 mg | Significantly higher than control[4] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the reproducibility and validity of scientific findings. Below are methodologies for two common assays used to evaluate the efficacy of pheromone components.
Field Trapping Experiment Protocol
-
Objective: To evaluate the attractiveness of a synthetic pheromone lure to a target insect species in a natural environment.
-
Materials:
-
Pheromone lures (e.g., rubber septa) impregnated with the desired concentration of the synthetic pheromone.
-
Insect traps (e.g., delta traps, funnel traps, sticky traps).[5]
-
Stakes or hangers for trap deployment.
-
Collection vials or bags.
-
GPS device for recording trap locations.
-
-
Procedure:
-
Site Selection: Choose a field site with a known population of the target insect species.
-
Trap Deployment:
-
Set up traps in a grid or transect pattern with a minimum distance between traps (e.g., 20-50 meters) to avoid interference.[5]
-
Hang traps at a height relevant to the flight behavior of the target species, often just above the crop canopy.
-
Label each trap clearly with the treatment (pheromone dose) and replicate number.
-
-
Lure Placement: Place one pheromone lure inside each trap according to the manufacturer's instructions. Use control traps baited with a solvent-only lure for comparison.
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Remove captured insects at each check.
-
-
Lure Maintenance: Replace pheromone lures at recommended intervals (e.g., every 4-6 weeks) to ensure a consistent release rate.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Y-Tube Olfactometer Bioassay Protocol
-
Objective: To determine the behavioral response (attraction or repulsion) of an insect to a volatile chemical in a controlled laboratory setting.[6][7]
-
Materials:
-
Procedure:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the air source to the two arms of the Y-tube, with flow meters controlling the airflow to each arm. Ensure a constant and equal airflow through both arms.[8]
-
-
Odor Introduction:
-
Place the filter paper with the pheromone compound in a chamber connected to the inlet of one arm (the "treatment arm").
-
Place a filter paper with the solvent control in a similar chamber connected to the other arm (the "control arm").
-
-
Insect Acclimation: Acclimatize the test insects to the experimental conditions (temperature, humidity, light) for a specific period before the assay.
-
Bioassay:
-
Introduce a single insect into the base of the Y-tube.
-
Observe the insect's behavior and record which arm it chooses to enter. A choice is typically defined as the insect moving a certain distance down one of the arms.
-
Record the time taken for the insect to make a choice.
-
-
Replication: Repeat the assay with a sufficient number of insects to obtain statistically robust data.
-
Controls: To avoid positional bias, alternate the treatment and control arms between trials.
-
Data Analysis: Analyze the choice data using a chi-square test or a similar statistical test to determine if there is a significant preference for the treatment arm over the control arm.
-
Visualizing Key Concepts
To further elucidate the mechanisms and processes involved in pheromone research, the following diagrams have been generated using the DOT language.
References
- 1. (E)-11,13-tetradecadienal: Major sex pheromone component of the eastern blackheaded budworm,Acleris variana (Fern.) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.flvc.org [journals.flvc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 8. researchgate.net [researchgate.net]
Cross-Reactivity of Insect Olfactory Receptors to Tetradecadienol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and specificity of insect olfactory receptors (ORs) to various isomers of tetradecadienol, a common component of moth sex pheromones. Understanding the molecular basis of pheromone recognition is critical for the development of novel, species-specific pest management strategies and for advancing our knowledge of chemosensory signaling. This document summarizes key experimental findings on functionally characterized pheromone receptors, presents quantitative data for comparative analysis, and details the underlying experimental methodologies.
Quantitative Comparison of Olfactory Receptor Responses
The specificity of pheromone receptors is a key determinant of reproductive isolation between closely related insect species. The following table summarizes quantitative data from studies where specific olfactory receptors from different moth species were functionally expressed in heterologous systems and their responses to various tetradecadienol and structurally related isomers were measured.
| Insect Species | Olfactory Receptor | Ligand Isomer | EC50 (μM) | Relative Response Amplitude (%) | Experimental System |
| Spodoptera frugiperda | SfruOR6 | (Z,E)-9,12-Tetradecadienyl acetate | N/A | ~100 | Xenopus oocytes |
| Spodoptera exigua | SexiOR6 | (Z,E)-9,12-Tetradecadienyl acetate | N/A | ~100 | Xenopus oocytes |
| Spodoptera litura | SlitOR6 | (Z,E)-9,12-Tetradecadienyl acetate | N/A | ~100 | Xenopus oocytes |
| Ostrinia nubilalis (ECB-Z) | OnOr6 | (Z)-11-Tetradecenyl acetate | 0.86 | 100 | Xenopus oocytes |
| (E)-11-Tetradecenyl acetate | >1000 | ~10 | Xenopus oocytes |
Note: Data for Spodoptera species indicates strong specific activation by (Z,E)-9,12-tetradecadienyl acetate, though full dose-response curves with EC50 values were not available in the cited abstracts. The Ostrinia nubilalis data is included to illustrate the high degree of specificity for a structurally related C14 pheromone component.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from heterologous expression studies coupled with electrophysiological recordings. This approach allows for the deorphanization of specific olfactory receptors—that is, identifying the particular odorant molecules that activate them.
Key Experimental Workflow: Heterologous Expression in Xenopus oocytes
This is a widely used method for functionally characterizing insect olfactory receptors.
-
Receptor Cloning and cRNA Synthesis:
-
The open reading frames of the candidate pheromone receptor (e.g., SfruOR6) and the obligatory co-receptor (Orco) are cloned from male moth antennal cDNA.
-
The cloned sequences are subcloned into an expression vector (e.g., pT7Ts).
-
Capped complementary RNA (cRNA) for both the receptor and Orco is synthesized in vitro.
-
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog.
-
The oocytes are treated with collagenase to remove the follicular membrane.
-
A nanoliter injector is used to inject a precise amount of the cRNA mixture (typically a 1:1 ratio of the specific OR and Orco cRNA) into the cytoplasm of stage V–VII oocytes.
-
Injected oocytes are incubated for 3-7 days to allow for the expression and membrane insertion of the receptor-channel complexes.
-
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a fixed holding potential (e.g., -80 mV).
-
Solutions containing the test odorants (different tetradecadienol isomers) at various concentrations are perfused over the oocyte.
-
Binding of an activating ligand to the expressed OR-Orco complex opens the ion channel, resulting in an inward current.
-
The amplitude of this current is recorded and is proportional to the degree of receptor activation.
-
-
Data Analysis:
-
The current responses are measured and plotted against the logarithm of the ligand concentration to generate dose-response curves.
-
These curves are then fitted to a logistic equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response amplitude, allowing for quantitative comparison of the receptor's sensitivity and specificity to different isomers.
-
Signaling Pathways and Experimental Workflows
The perception of pheromones in insects is a multi-step process, from the initial binding of the molecule in the antenna to the transmission of a signal to the brain. While insect ORs function as ligand-gated ion channels, evidence also suggests the involvement of G-protein coupled signaling cascades in modulating the response.
Insect Pheromone Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway for pheromone reception.
Experimental Workflow for Receptor Deorphanization
Caption: Workflow for functional characterization of insect olfactory receptors.
A Comparative Analysis of Synthetic vs. Natural 1,13-Tetradecadien-4-ol via Gas Chromatography
For Immediate Release
This guide provides a comparative analysis of synthetically produced and naturally sourced 1,13-tetradecadien-4-ol, a long-chain unsaturated alcohol with potential applications in chemical ecology and pest management. The comparison focuses on the gas chromatographic (GC) retention times of both samples, offering researchers, scientists, and drug development professionals a baseline for analytical method development and quality control.
Executive Summary
The reliable identification and quantification of semiochemicals such as this compound are paramount for their effective application. This guide outlines a hypothetical gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of this compound, comparing a synthetically derived standard to a putative natural extract. While no definitive natural source of this compound has been identified in the public literature, this document provides a robust framework for its analysis should a natural source be discovered. The presented data is based on established analytical methods for structurally similar long-chain alcohols and insect pheromones.
Data Presentation: Comparative GC Retention Times
The following table summarizes the expected retention times and Kovats retention indices for synthetic and a hypothetical natural sample of this compound on two common, differing polarity GC columns. Kovats indices provide a standardized measure of retention, aiding in inter-laboratory comparisons.
| Sample Type | GC Column | Retention Time (min) | Kovats Retention Index (RI) |
| Synthetic this compound | DB-5 (Non-polar) | 18.5 | 1685 |
| DB-WAX (Polar) | 22.8 | 2145 | |
| Natural this compound | DB-5 (Non-polar) | 18.5 | 1685 |
| DB-WAX (Polar) | 22.8 | 2145 |
Note: The data presented in this table is hypothetical and based on typical values for C14 unsaturated alcohols. Actual retention times may vary based on the specific instrumentation and conditions used.
Experimental Protocols
Synthesis of this compound (Hypothetical Route)
A plausible synthetic route for this compound could involve a multi-step process starting from commercially available precursors. A potential strategy would be the coupling of a C10 Grignard reagent with a C4 epoxy alcohol, followed by selective reduction and purification. The final product would be characterized by NMR and mass spectrometry to confirm its structure and purity prior to GC analysis.
Extraction of Natural this compound (Hypothetical)
Assuming a natural source, such as an insect pheromone gland, the extraction would proceed as follows:
-
Gland Excision: Pheromone glands from the target organism would be carefully excised under a microscope.
-
Solvent Extraction: The excised glands would be immersed in a non-polar solvent (e.g., hexane) for a defined period to extract the volatile compounds.
-
Concentration: The solvent extract would be concentrated under a gentle stream of nitrogen to a small volume suitable for GC injection.
-
Purification (Optional): If co-extractants interfere with the analysis, a purification step using solid-phase extraction (SPE) or preparative GC may be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the analysis of this compound:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Columns:
-
DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Injector: Split/splitless, operated in splitless mode at 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 40-400
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Factors influencing GC retention time.
Conclusion
The comparison of synthetic and natural this compound via gas chromatography is a critical step in its characterization and application. While the retention times of the pure compounds are expected to be identical, the analysis of a natural extract may reveal the presence of isomers or other structurally related compounds. The methodologies and hypothetical data presented in this guide provide a comprehensive starting point for researchers working with this and other long-chain unsaturated alcohols.
Comparative Analysis of (E)- and (Z)-1,13-Tetradecadien-4-ol Isomers: A Review of Available Biological Data
A comprehensive search of scientific literature and databases has revealed a significant gap in the available research concerning the comparative biological activities of the (E)- and (Z)-isomers of 1,13-tetradecadien-4-ol. At present, no direct comparative studies or quantitative data detailing the distinct biological effects of these specific isomers have been identified.
While the field of chemical ecology extensively documents the varied biological roles of geometric isomers in other structurally related compounds, such as insect pheromones, this level of detailed investigation has not been extended to this compound. Research on analogous compounds, for instance, has demonstrated that the E (trans) and Z (cis) configurations of double bonds within a molecule can lead to markedly different, and often antagonistic, biological responses. For example, in many moth species, a precise ratio of E and Z isomers of a particular pheromone is crucial for effective mate attraction, with a deviation from this ratio rendering the pheromone inactive.
However, without specific experimental data for this compound, any discussion of the differential activities of its E and Z isomers would be purely speculative. The core requirements of this guide—quantitative data presentation, detailed experimental protocols, and signaling pathway visualization—cannot be fulfilled due to the absence of foundational research on this specific topic.
Future Research Directions
To address this knowledge gap, future research should focus on the following areas:
-
Stereoselective Synthesis: Development of reliable synthetic routes to obtain pure samples of both (E)- and (Z)-1,13-tetradecadien-4-ol.
-
Bioassay Development: Establishment of relevant biological assays to screen for potential activities. Given the structural similarities to known semiochemicals, initial investigations could focus on insect electroantennography (EAG) and behavioral assays.
-
Pharmacological Screening: Broader screening of the isomers for other potential biological activities, such as antimicrobial, cytotoxic, or anti-inflammatory effects.
A proposed workflow for such a comparative study is outlined below.
Caption: Proposed workflow for the comparative biological activity study of E and Z isomers.
This guide will be updated as relevant experimental data on the biological activities of (E)- and (Z)-1,13-tetradecadien-4-ol becomes available in the published literature. Researchers and drug development professionals are encouraged to consult this space for future updates.
Validating Analytical Standards for 1,13-Tetradecadien-4-ol: A Comparative Guide
Comparison of Analytical Methods for Standard Validation
The validation of an analytical standard for 1,13-Tetradecadien-4-ol requires a multi-pronged approach to confirm its identity, purity, and concentration. The following table compares key analytical techniques that are typically employed for the characterization of a long-chain unsaturated alcohol.
| Analytical Technique | Parameter Assessed | Typical Performance | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, Identity, Impurity Profile | Purity: >99%, LOD: ~1 ng/mL | High sensitivity and specificity, provides structural information. | Requires derivatization for better volatility, potential for thermal degradation. |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Purity, Concentration | Purity: >99%, Linearity (R²): >0.999 | Suitable for non-volatile and thermally labile compounds. | Lower resolution for isomers compared to GC, requires a chromophore for UV detection. |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Identity, Structural Confirmation, Purity | Quantitative Purity: >98% | Provides unambiguous structural elucidation, qNMR for accurate concentration determination. | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identity, Functional Groups | Confirmatory | Rapid and non-destructive, confirms the presence of key functional groups (e.g., -OH). | Not suitable for quantification, provides limited structural detail on its own. |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation of the analytical standard. Below are example protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Injection: 1 µL, splitless mode at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scan range of m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in high-purity hexane.
-
Data Analysis: Identity is confirmed by matching the obtained mass spectrum with the theoretical fragmentation pattern. Purity is determined by the area percentage of the principal peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Data Analysis: Purity is assessed by the peak area percentage. A calibration curve is generated by plotting the peak area against the concentration of the standards to determine the linearity and to quantify unknown samples.
¹H NMR for Structural Confirmation and Quantitative Analysis (qNMR)
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).
-
Internal Standard for qNMR: A certified reference material with a known concentration and a signal in a clear region of the spectrum (e.g., maleic acid).
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound standard and a similar amount of the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Data Analysis: The purity of the this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Visualizing the Validation Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of validating a new analytical standard and a typical analytical workflow.
Caption: Workflow for the validation of a synthesized analytical standard.
Caption: Experimental workflow for GC-MS analysis.
comparative study of different synthetic routes for 1,13-Tetradecadien-4-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Long-Chain Dienol
1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with potential applications in various fields of chemical research, including the synthesis of complex natural products and the development of novel pharmaceuticals. Its structure, featuring two terminal double bonds and a secondary alcohol, presents a unique synthetic challenge. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and a summary of expected outcomes based on established organic chemistry principles and related literature.
At a Glance: Comparison of Synthetic Routes
Two primary retrosynthetic strategies have been devised and evaluated: a Grignard-based approach and a Wittig-based approach. The following table summarizes the key aspects of each route, providing a high-level comparison to aid in the selection of the most suitable method for a given research objective.
| Feature | Route 1: Grignard-Based Synthesis | Route 2: Wittig-Based Synthesis |
| Key Reactions | Swern Oxidation, Grignard Reaction | Wittig Reaction, Grignard Reaction |
| Starting Materials | 10-Undecen-1-ol, Allyl Bromide | 11-Bromoundec-1-ene, Acrolein |
| Overall Yield (Estimated) | Moderate to Good | Moderate |
| Number of Steps | 2 | 2 |
| Key Advantages | Readily available starting material (10-undecen-1-ol), well-established and high-yielding Grignard reaction. | Convergent synthesis, potential for stereocontrol in the Wittig reaction. |
| Potential Challenges | Handling of moisture-sensitive Grignard reagent, potential for side reactions with the aldehyde. | Preparation and handling of the phosphonium ylide, potential for E/Z isomer formation in the Wittig reaction. |
Synthetic Route 1: Grignard-Based Approach
This route commences with the commercially available 10-undecen-1-ol, which is first oxidized to the corresponding aldehyde, 10-undecenal. Subsequent reaction with allylmagnesium bromide yields the target molecule, this compound.
Caption: Workflow for the Grignard-based synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 10-Undecenal
This procedure is adapted from a standard Swern oxidation protocol.[1]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with oxalyl chloride (1.1 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of DMSO: Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) dissolved in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C.
-
Addition of Alcohol: A solution of 10-undecen-1-ol (1.0 eq) in anhydrous DCM is added dropwise, keeping the temperature below -60 °C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Addition of Base: Triethylamine (5.0 eq) is added dropwise to the reaction mixture, and stirring is continued for 15 minutes at -78 °C before allowing the mixture to warm to room temperature.
-
Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 10-undecenal.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 10-undecenal.
Step 2: Synthesis of this compound
This procedure is based on a standard Grignard reaction with an aldehyde.
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, magnesium turnings (1.5 eq) are placed. A solution of allyl bromide (1.5 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The freshly prepared solution of 10-undecenal (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Synthetic Route 2: Wittig-Based Approach
This alternative route employs a Wittig reaction to construct the C1-C2 double bond and a subsequent Grignard reaction to introduce the hydroxyl group and the second double bond.
Caption: Conceptual workflow for a Wittig-based synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (12-tridecen-1-yl)triphenylphosphonium bromide
-
Reaction Setup: A solution of 11-bromoundec-1-ene (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile is refluxed for 24 hours under a nitrogen atmosphere.
-
Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to afford the desired phosphonium salt, which is then dried under vacuum.
Step 2: Synthesis of this compound
This procedure involves a one-pot Wittig reaction followed by a Grignard-type addition.
-
Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere. n-Butyllithium (1.0 eq, as a solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at this temperature.
-
Wittig Reaction: A solution of acrolein (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight.
-
Workup and Grignard Formation (Conceptual): This step is proposed conceptually. After the Wittig reaction, the resulting diene would need to be isolated and purified. A subsequent step would involve the formation of a Grignard reagent from a suitable three-carbon fragment (e.g., 3-bromopropene) and reaction with an appropriate electrophile derived from the diene to install the hydroxyl group at the C4 position. Due to the complexity and lower probable yield of this multi-step process within a single pot, this route is presented as a more challenging alternative to the Grignard-based approach.
Conclusion
Both the Grignard-based and Wittig-based synthetic routes offer viable pathways to this compound. The Grignard-based approach is more straightforward and likely to provide a higher overall yield due to the reliability of the key reactions and the commercial availability of the starting material. The Wittig-based route, while conceptually sound, involves more complex intermediates and potentially lower-yielding steps, making it a less efficient choice for the synthesis of this specific target molecule. For researchers requiring a reliable and efficient synthesis of this compound, the Grignard-based approach is the recommended pathway. Further optimization of reaction conditions for either route could potentially improve yields and purity.
References
A Comparative Guide to Purity Assessment of Synthesized 1,13-Tetradecadien-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1,13-Tetradecadien-4-ol, a long-chain unsaturated alcohol with potential applications in various fields of chemical and pharmaceutical research. The selection of an appropriate analytical method is critical to ensure the quality, safety, and efficacy of the final product. This document outlines the experimental protocols and presents comparative data for the most effective methods in identifying and quantifying the target compound and its potential impurities.
Introduction to Purity Assessment
The synthesis of complex organic molecules like this compound can often result in a mixture of products, including stereoisomers, positional isomers, and byproducts from side reactions. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized compound. The primary analytical techniques for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, the ability to separate complex mixtures of isomers, or the necessity for detailed structural elucidation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) | Throughput | Key Advantages | Limitations |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | Molecular weight, fragmentation pattern for structural clues, and quantification of volatile components. | Low ng/mL | High | High sensitivity and resolution, extensive spectral libraries for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| HPLC | Separation based on polarity and interaction with a stationary phase. | Quantification of non-volatile and thermally labile compounds, separation of isomers. | Low µg/mL | Medium | Versatile with a wide range of columns and detectors, excellent for isomer separation. | Lower resolution than GC for some compounds, can be more time-consuming for method development. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absolute quantification without a specific reference standard, detailed structural information. | mg/mL range | Low | Non-destructive, provides unambiguous structural information, and direct quantification. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves the Grignard reaction between a suitable Grignard reagent and an α,β-unsaturated aldehyde. This can lead to several potential impurities:
-
Geometric Isomers: (E/Z)-isomers of the double bonds.
-
Positional Isomers: Isomers with the hydroxyl group at a different position or with shifted double bonds.
-
Starting Materials: Unreacted Grignard reagent and aldehyde.
-
Byproducts: Products of 1,4-addition to the unsaturated aldehyde, and coupling products of the Grignard reagent.
-
Saturated Analogs: Partially or fully saturated alcohols.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and the main product.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
Sample Preparation (Derivatization):
-
Dissolve 1 mg of the synthesized this compound in 1 mL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-550
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities, particularly geometric and positional isomers.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) (e.g., Agilent 1260 Infinity II LC System).
-
Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or a phenyl-hexyl column for enhanced isomer separation.
Sample Preparation:
-
Dissolve 1 mg of the synthesized this compound in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm or ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized compound and to elucidate the structure of the main product and any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III HD 400 MHz).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of an internal standard (e.g., maleic acid) into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC excels at separating non-volatile compounds and isomers. For absolute purity determination and structural confirmation, qNMR is the method of choice. By employing a combination of these techniques, researchers can obtain a comprehensive purity profile, ensuring the quality and reliability of their synthesized compound for downstream applications.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,13-Tetradecadien-4-ol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,13-Tetradecadien-4-ol, a long-chain unsaturated alcohol. Adherence to these protocols is critical for laboratory safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 114837-51-3) was not located. The following disposal procedures are based on general best practices for the disposal of flammable liquid alcohols and similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-retardant laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep away from heat, sparks, open flames, and other ignition sources as the compound is likely flammable.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be poured down the drain or disposed of in regular trash.
-
Waste Collection and Segregation:
-
Designate a specific, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with flammable organic liquids.
-
Clearly label the container as "Hazardous Waste: Flammable Organic Liquid" and list the full chemical name: "this compound".
-
Do not mix this waste with other incompatible chemical waste streams, such as acids, bases, or oxidizers, to prevent dangerous reactions.[1]
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[2]
-
Store the waste container in a designated, cool, and well-ventilated secondary containment bin or cabinet away from ignition sources.[1][2]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated solid waste.
-
Collect these materials in a separate, clearly labeled, and sealed plastic bag or container.
-
Label the container as "Hazardous Waste: Solid Debris Contaminated with this compound".
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste containers.
-
Provide them with a complete and accurate inventory of the waste.
-
Follow all institutional and regulatory procedures for waste handover and documentation. Disposal of contents and container must be in accordance with all local, regional, national, and international regulations.[3]
-
Quantitative Data Summary
As a specific SDS for this compound is unavailable, a table of its specific quantitative safety and physical data cannot be provided. However, for general reference, the table below contains information for a structurally similar, though not identical, compound, 1-Tetradecanol, which can offer an indication of the general properties of long-chain alcohols.
| Property | Value (for 1-Tetradecanol) |
| Flash Point | 140 °C (284 °F)[4] |
| Autoignition Temperature | Not available |
| Lower Explosion Limit | Not available |
| Upper Explosion Limit | Not available |
Note: This data is for 1-Tetradecanol and should be used for general informational purposes only. The properties of this compound may differ.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
